Fen1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-[3-[(3-hydroxy-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O4S/c21-18(24)14-6-4-13(5-7-14)15-3-1-2-12(10-15)11-22-16-8-9-28-17(16)19(25)23(27)20(22)26/h1-10,27H,11H2,(H2,21,24) |
InChI Key |
VQEJSOSSYFEKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CN3C4=C(C(=O)N(C3=O)O)SC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fen1-IN-2 in the Base Excision Repair Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the long-patch base excision repair (LP-BER) pathway, a key mechanism for repairing DNA damage from oxidation, alkylation, and deamination. Its unique ability to cleave 5'-flap structures makes it an essential component for maintaining genomic stability. The dysregulation of FEN1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Fen1-IN-2, a potent N-hydroxyurea-based small molecule inhibitor of FEN1, has emerged as a valuable tool for studying the intricacies of the BER pathway and as a potential anticancer agent. This technical guide provides an in-depth overview of the role of this compound in the BER pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to FEN1 and the Base Excision Repair Pathway
The base excision repair (BER) pathway is the primary cellular defense against single-base DNA lesions. BER is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. The pathway then bifurcates into two main sub-pathways: short-patch BER (SP-BER), which replaces a single nucleotide, and long-patch BER (LP-BER), which synthesizes a stretch of 2-13 nucleotides.
FEN1 is a structure-specific endonuclease that plays an indispensable role in LP-BER.[1][2] Its primary function is to recognize and cleave the 5'-flap intermediate that is generated by the strand-displacement activity of DNA polymerase during repair synthesis.[1] This cleavage creates a ligatable nick, allowing for the final step of DNA ligation to complete the repair process. Certain types of DNA damage, such as oxidized or reduced abasic sites, are refractory to SP-BER and are preferentially channeled through the LP-BER pathway, highlighting the critical role of FEN1 in repairing these lesions.[2]
This compound: A Potent Inhibitor of FEN1
This compound is a member of the N-hydroxyurea class of FEN1 inhibitors. These inhibitors act by chelating the catalytic magnesium ions in the FEN1 active site, thereby preventing the binding and cleavage of the 5'-flap substrate.[3] This inhibition of FEN1 activity leads to the accumulation of unprocessed flap intermediates, stalling the LP-BER pathway and resulting in the persistence of DNA damage.[2]
Mechanism of Action of this compound in the BER Pathway
The inhibition of FEN1 by this compound has profound consequences for the integrity of the BER pathway. By blocking the resolution of 5'-flap structures, this compound effectively halts LP-BER. This leads to an accumulation of unrepaired DNA lesions and toxic repair intermediates, which can trigger cell cycle arrest, apoptosis, and genomic instability.[4] The cellular response to FEN1 inhibition often involves the activation of DNA damage response (DDR) pathways, including the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4]
dot
Figure 1: Inhibition of the Long-Patch Base Excision Repair Pathway by this compound.
Quantitative Data for FEN1 Inhibitors
The potency of this compound and other FEN1 inhibitors has been characterized using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency in biochemical assays, while the half-maximal effective concentration (EC50) is often used to describe the potency in cellular assays. The inhibitor constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target(s) | IC50 (nM) | EC50 (µM) | Ki (nM) | Reference(s) |
| This compound | FEN1 | 3 | - | - | [1] |
| XPG | 226 | - | - | [1] | |
| Fen1-IN-1 | FEN1 | - | 15.5 (GI50) | - | [4] |
| FEN1-IN-4 | hFEN1-336Δ | 30 | - | - | |
| BSM-1516 | FEN1 | 7 | 0.024 (CETSA) | - | |
| Exo1 | 460 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and cellular effects of this compound.
Fluorescence-Based FEN1 Inhibition Assay
This assay measures the ability of an inhibitor to block the cleavage of a fluorescently labeled DNA substrate by FEN1.
dot
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells of interest
-
This compound or other test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Equipment for protein detection (e.g., Western blotting apparatus, antibodies against FEN1)
Protocol:
-
Treat cultured cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the amount of soluble FEN1 protein using a suitable detection method like Western blotting or an ELISA-based assay.
-
Plot the amount of soluble FEN1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
γ-H2AX Immunofluorescence Assay
This assay is used to detect and quantify DNA double-strand breaks, a downstream consequence of FEN1 inhibition and stalled replication forks.
Materials:
-
Cultured cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound or DMSO for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100 solution.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-γ-H2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade medium.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software. An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.
Conclusion
This compound is a potent and specific inhibitor of FEN1 that serves as an invaluable tool for dissecting the molecular mechanisms of the long-patch base excision repair pathway. By blocking FEN1's endonuclease activity, this compound induces the accumulation of unprocessed 5'-flap intermediates, leading to the disruption of DNA repair, the induction of DNA damage, and ultimately, cell death. This detailed technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to utilize this compound effectively in their studies of DNA repair and for the exploration of novel cancer therapeutics targeting the FEN1-BER axis. The continued investigation of this compound and similar inhibitors holds significant promise for advancing our understanding of genomic maintenance and for the development of targeted therapies for a range of human diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FEN1 Inhibition on Okazaki Fragment Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Flap Endonuclease 1 (FEN1) in Okazaki fragment maturation and the consequences of its inhibition by small molecules. As the specific inhibitor "Fen1-IN-2" is not prominently documented in publicly available scientific literature, this document will focus on the effects of well-characterized FEN1 inhibitors, such as those from the N-hydroxyurea series (e.g., FEN1-IN-1), which serve as representative examples of FEN1-targeted compounds.
The Critical Role of FEN1 in Okazaki Fragment Maturation
During lagging strand DNA synthesis, DNA is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous DNA strand. This process, termed Okazaki fragment maturation, is essential for the completion of DNA replication and the maintenance of genomic stability.[1][2]
FEN1 is a structure-specific endonuclease that plays a pivotal role in the primary pathway of Okazaki fragment maturation.[1] Its main function is to recognize and cleave the 5' flap structures that are created when DNA polymerase displaces the RNA-DNA primer of the preceding Okazaki fragment.[3] The precise cleavage by FEN1 creates a ligatable nick, which is then sealed by DNA ligase I, completing the maturation process.[1]
Mechanism of Action of FEN1 Inhibitors
Small molecule inhibitors of FEN1, such as FEN1-IN-1, typically bind to the active site of the enzyme.[4] Inhibition is often achieved through the coordination of the essential magnesium ions in the active site, which are critical for the catalytic activity of FEN1.[4][5] By blocking the active site, these inhibitors prevent FEN1 from cleaving the 5' flaps on Okazaki fragments.
The failure to process these flaps leads to the accumulation of immature Okazaki fragments and the persistence of single-strand breaks in the DNA.[6] This disruption of DNA replication can trigger a DNA damage response, leading to replication fork instability, cell cycle arrest, and ultimately, cell death, particularly in cancer cells that often exhibit high replicative stress and may have deficiencies in other DNA repair pathways.[6][7]
Quantitative Data on FEN1 Inhibition
The efficacy of FEN1 inhibitors can be quantified through various in vitro and cellular assays. The following tables summarize representative quantitative data for FEN1 inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| FEN1-IN-1 | Cell Growth | 212 cell lines | Mean GI50: 15.5 µM | [4] |
| NSC-13755 | FEN1 Cleavage Assay | Recombinant FEN1 | Average IC50: 0.93 µM | [8] |
| Aurintricarboxylic acid | FEN1 Cleavage Assay | Recombinant FEN1 | Average IC50: 0.59 µM | [8] |
| FEN1-IN-4 | FEN1 Cleavage Assay | Recombinant FEN1 | IC50: ~10 µM (estimated from graph) | [9] |
| Compound 1 (N-hydroxyurea series) | Cell Proliferation | HCT-116 | GI50: < 10 µM | [6] |
Table 1: Potency of various FEN1 inhibitors in biochemical and cellular assays.
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| A549 | FEN1 siRNA knockdown | G1 phase arrest | Significant increase | [10] |
| H460 | FEN1 siRNA knockdown | G1 phase arrest | Significant increase | [10] |
| H1299 | FEN1 siRNA knockdown | G2 phase arrest | Significant increase | [10] |
| PEO1 | FEN1 inhibitor | S-phase and G2/M-phase cell cycle arrest | Significant increase | [11] |
| Bel-7402 | FEN1 knockdown | Increase in G2/M-phase cells | Marked increase | [12] |
| Hep-3B | FEN1 overexpression | Decrease in G2/M-phase cells | Significant decrease | [12] |
Table 2: Effects of FEN1 inhibition or depletion on cell cycle progression.
Experimental Protocols
FEN1 Flap Cleavage Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic DNA flap substrate by recombinant FEN1 enzyme.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate: A three-oligonucleotide construct with a 5' flap labeled with a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned nearby on the complementary strand.[13]
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[8]
-
Test compound (e.g., this compound) at various concentrations.
-
384-well microplate.
-
Fluorescence plate reader.
Protocol:
-
Prepare a reaction mixture containing the assay buffer and recombinant FEN1 enzyme at an optimized concentration (e.g., 20 nM).[8]
-
Add the test compound at a range of concentrations to the reaction mixture in the wells of the 384-well plate. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate (e.g., 50 nM final concentration).[8]
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the 5' flap by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the IC50 value of the test compound by plotting the percentage of FEN1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a FEN1 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549).
-
Complete cell culture medium.
-
FEN1 inhibitor (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FEN1 inhibitor for a specified period (e.g., 72 hours).[10] Include a vehicle-treated control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a FEN1 inhibitor.
Materials:
-
Cancer cell line.
-
FEN1 inhibitor.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold) for fixation.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Treat the cells with the FEN1 inhibitor or vehicle control for a defined period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of the intercalated PI.
-
Analyze the data using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.[12]
Visualizations
References
- 1. Okazaki fragment maturation: nucleases take centre stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Okazaki fragment maturation: DNA flap dynamics for cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Basis of FEN1 Inhibition by Fen1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a significant target for cancer therapy. Its overexpression in various cancers correlates with poor prognosis, driving the development of specific inhibitors. This guide details the structural and mechanistic basis of FEN1 inhibition by the N-hydroxyurea class of compounds, to which Fen1-IN-2 belongs. By examining crystallographic data, quantitative inhibition metrics, and detailed experimental protocols, we provide a comprehensive overview for researchers in oncology and drug discovery.
Introduction: FEN1 Function and Therapeutic Relevance
Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability.[1] It plays a central role in two major DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging-strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are created as DNA polymerase synthesizes new Okazaki fragments.[2][3] This action creates a ligatable nick, allowing DNA ligase I to join the fragments into a continuous strand.[3][4]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 is involved in the repair of damaged DNA by excising flaps generated during the LP-BER pathway.[1][2]
Given its crucial roles, it is not surprising that FEN1 is overexpressed in many cancers.[2] Cancer cells often exhibit increased reliance on specific DNA repair pathways, a phenomenon known as "synthetic lethality."[1][5] This makes FEN1 an attractive therapeutic target; inhibiting FEN1 can selectively kill cancer cells that have mutations in other DNA repair genes.[1]
The N-Hydroxyurea Class of FEN1 Inhibitors
This compound belongs to a class of potent N-hydroxyurea-based compounds that act as FEN1 inhibitors.[6][7] These small molecules have been shown to be cellularly active, inducing a DNA damage response and leading to cytotoxicity in cancer cell lines.[1][8] The structural basis for their potent inhibition has been elucidated through X-ray crystallography, revealing a direct interaction with the enzyme's active site.[1][2]
Structural Basis of Inhibition
The mechanism of action for N-hydroxyurea inhibitors was revealed by the co-crystal structure of human FEN1 in a ternary complex with Mg²⁺ and an N-hydroxyurea inhibitor (Compound 1, PDB ID: 5FV7).[1][2][9] This structure provides a detailed snapshot of how these inhibitors function at an atomic level.
Mechanism of Action: The FEN1 active site contains two essential divalent metal ions, typically Mg²⁺, which are critical for catalysis.[1][2] The N-hydroxyurea inhibitor positions itself directly in this active site. The key interaction involves the N-hydroxyurea moiety of the inhibitor, which chelates and completes the coordination sphere of the two catalytic Mg²⁺ ions.[2][10]
This binding mode has two critical consequences:
-
Blocks Substrate Entry: The inhibitor physically occupies the space where the DNA substrate's scissile phosphate would normally bind, thereby blocking the DNA flap from accessing the catalytic machinery.[2][11]
-
Prevents DNA Unpairing: The catalytic process requires a conformational change in the DNA substrate near the cleavage site.[1] By locking the catalytic metal ions in place, the inhibitor prevents this necessary unpairing of the DNA, halting the reaction.[6][12]
Superimposing the inhibitor-bound FEN1 structure (PDB: 5FV7) with a product DNA-bound structure (PDB: 3Q8K) clearly shows that the inhibitor occupies the precise location of the DNA's phosphate monoester, confirming a direct competitive mechanism at the catalytic center.[2]
Quantitative Data on FEN1 Inhibition
The potency of N-hydroxyurea inhibitors has been quantified using in vitro enzymatic assays. While specific data for "this compound" is not detailed in the primary literature, data for closely related compounds from the same chemical series demonstrate their high potency.
| Compound Name/ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| FEN1-IN-4 (Compound 2) | hFEN1-336Δ | 30 | Enzymatic Assay | [13] |
| Compound from PDB 5FV7 | FEN1 | 46 | Enzymatic Assay | [1] (as cited) |
| Compound 1 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |
| Compound 3 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |
| Compound 4 (N-hydroxyurea) | FEN1 | ~50 | Enzymatic Assay | [1][11] |
| Compound #20 (Tumey et al.) | FEN1 | 3 | Enzymatic Assay | [14] |
Note: IC₅₀ values can vary based on specific assay conditions and substrate concentrations.
Experimental Protocols
Protein Crystallography for FEN1-Inhibitor Complex
This protocol outlines the general steps to determine the co-crystal structure of FEN1 with an inhibitor like this compound.
-
Protein Expression and Purification: A truncated version of human FEN1 (e.g., residues 1-336, lacking the flexible C-terminus) is expressed in E. coli and purified using chromatography techniques to achieve high homogeneity.[1]
-
Co-crystallization: The purified FEN1 protein is concentrated and mixed with the inhibitor and a source of magnesium ions (MgCl₂). Crystals are grown using vapor diffusion methods, where the protein-inhibitor complex solution is equilibrated against a reservoir solution, leading to gradual precipitation and crystal formation.[2][15]
-
X-ray Diffraction Data Collection: Crystals are flash-cooled in liquid nitrogen. High-intensity X-ray beams, typically from a synchrotron source, are used to collect diffraction data from the crystal.[2][15]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the unit cell. The atomic model of the FEN1-inhibitor complex is then built into this map and refined to yield the final, high-resolution structure (e.g., PDB ID 5FV7 at 2.84 Å resolution).[1][9]
Fluorogenic FEN1 Activity Assay (FRET-based)
This high-throughput assay is used to measure FEN1's enzymatic activity and determine the IC₅₀ values of inhibitors.
-
Substrate Design: A synthetic DNA flap substrate is used, which contains a fluorophore (e.g., FAM) on the 5' end of the flap and a quencher (e.g., TAMRA) on the adjacent strand. In its intact state, the proximity of the quencher dampens the fluorophore's signal (FRET).
-
Reaction Mixture: The assay is typically performed in a 384-well plate format. Each well contains:
-
Initiation and Measurement: The reaction is started by adding the FRET-based DNA substrate (e.g., 50 nM).[16] As FEN1 cleaves the 5' flap, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence. This signal is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the fluorescence curve. These rates are then plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding thermodynamics between FEN1 and an inhibitor, confirming binding affinity (Kᴅ) and stoichiometry.
-
Sample Preparation: Purified FEN1 is placed in the ITC sample cell, and the inhibitor is loaded into the titration syringe. Both solutions must be in identical, precisely matched buffers containing MgCl₂ to avoid heats of dilution.[2][17]
-
Titration: A series of small, automated injections of the inhibitor solution are made into the FEN1 solution.[18]
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding (either exothermic or endothermic). Each injection produces a heat-flow peak.
-
Data Analysis: The area under each peak is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a thermodynamic model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Control Experiment: A critical control experiment involves replacing Mg²⁺ with Ca²⁺ in the buffer. Studies show that N-hydroxyurea inhibitors lose their ability to bind FEN1 in the presence of Ca²⁺, confirming the essential role of Mg²⁺ in mediating the interaction.[1][2]
Cellular Pathway Context: Okazaki Fragment Maturation
Inhibiting FEN1 with compounds like this compound directly disrupts critical cellular processes. The primary pathway affected is Okazaki fragment maturation, a key part of DNA replication.
Conclusion
The structural and mechanistic understanding of FEN1 inhibition by N-hydroxyurea compounds, including this compound, is well-established. Crystallographic evidence clearly shows these inhibitors function by binding to the catalytic magnesium ions in the enzyme's active site, physically blocking DNA substrate binding and catalysis.[1][2] This direct, potent mode of action, validated by quantitative enzymatic and biophysical assays, underscores the potential of this class of compounds. For drug development professionals, this detailed knowledge provides a strong foundation for the rational design and optimization of next-generation FEN1 inhibitors for targeted cancer therapy.
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization and preliminary X-ray analysis of flap endonuclease 1 (FEN1) from Desulfurococcus amylolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FEN1 Inhibition by Fen1-IN-2 on Genomic Stability and Cell Cycle Progression: A Technical Overview
For Immediate Release
A Deep Dive into the Molecular Consequences of Targeting a Key DNA Repair Nuclease for Therapeutic Advancement
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in DNA replication and repair.[1][2] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide explores the impact of a specific small molecule inhibitor, Fen1-IN-2, on genomic stability and cell cycle progression, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action and experimental validation.
Core Functions of FEN1: A Guardian of the Genome
FEN1 is a structure-specific nuclease with multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease functions.[5][6] These activities are essential for several DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed, a crucial step for the ligation of Okazaki fragments.[2][7]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway to remove damaged nucleotides and displaced DNA flaps, particularly in response to oxidative DNA damage.[8][9]
-
Stalled Replication Fork Rescue: The enzyme is involved in processing and restarting stalled replication forks, preventing replication collapse and subsequent genomic instability.[2][5]
-
Telomere Maintenance: FEN1 contributes to telomere stability, and its depletion can lead to telomere dysfunction.[5][10]
Given its central role, the inhibition of FEN1 presents a promising strategy for cancer therapy, particularly in tumors with existing DNA damage response defects, leveraging the concept of synthetic lethality.[11][12][13]
This compound: A Molecular Probe into FEN1 Function
This compound is a small molecule inhibitor designed to target the enzymatic activity of FEN1. While specific quantitative data for this compound is not extensively available in the public domain, its effects can be inferred from the broader class of FEN1 inhibitors and the known consequences of FEN1 depletion. Inhibition of FEN1 by compounds like this compound is expected to induce a DNA damage response and activate checkpoint signaling pathways.[14]
Impact on Genomic Stability
The primary consequence of FEN1 inhibition is the accumulation of unrepaired DNA intermediates, leading to genomic instability. This manifests in several ways:
-
Increased DNA Damage Signaling: Inhibition of FEN1 leads to the phosphorylation of histone H2AX (γH2AX) and the activation of the ATM checkpoint signaling pathway, indicating the presence of DNA double-strand breaks.[14][15]
-
Replication Fork Instability: The failure to process Okazaki fragments and rescue stalled replication forks results in replication stress and potential fork collapse.[14]
-
Sensitivity in HR-Deficient Cells: Cells with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, are particularly sensitive to FEN1 inhibition, highlighting a synthetic lethal relationship.[3][13]
The signaling cascade initiated by FEN1 inhibition is a critical area of study for understanding its therapeutic potential.
Effects on Cell Cycle Progression
The DNA damage induced by FEN1 inhibition triggers cell cycle checkpoints, leading to arrest at various phases and, ultimately, apoptosis in cancer cells.
-
Cell Cycle Arrest: Treatment with FEN1 inhibitors has been shown to cause cell cycle arrest, with studies reporting accumulation in G1/S or G2/M phases depending on the cell type and experimental conditions.[3][16] FEN1 expression itself is cell cycle-regulated, peaking in the S phase and degrading in the G2/M phase.[17]
-
Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of irreparable DNA damage lead to the induction of apoptosis. This is often evidenced by increased levels of cleaved caspase-3.[16] In some contexts, FEN1 inhibition-induced cell death can occur in a p53-independent manner.[13][18]
Quantitative Analysis of FEN1 Inhibition
While specific data for this compound is limited, the following table summarizes representative quantitative data for other FEN1 inhibitors to illustrate the expected effects.
| Inhibitor | Cell Line | Assay | Result | Reference |
| FEN1-IN-1 | 212 cancer cell lines | Growth Inhibition | Mean GI50 of 15.5 µM | [14] |
| FEN1-IN-4 | Breast Cancer Cell Lines | Cell Death, Clonogenic Survival, Cell Cycle | Cell line-specific responses | [4] |
| Cisplatin + FEN1 inhibitor | A2780cis (Ovarian Cancer) | Apoptosis (Annexin V) | Increased apoptosis with combination | [6] |
| FEN1 Knockdown | A549, H460 (NSCLC) | Apoptosis (Cleaved Caspase-3) | Increased cisplatin-induced apoptosis | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to assess the impact of FEN1 inhibitors.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for the desired time.
-
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Immunofluorescence for DNA Damage Foci (γH2AX)
-
Cell Culture on Coverslips: Grow cells on sterile coverslips in a petri dish and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nucleus) and visualize using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus.
Conclusion and Future Directions
The inhibition of FEN1 by small molecules like this compound represents a promising avenue for cancer therapy. By disrupting crucial DNA replication and repair processes, these inhibitors induce significant genomic instability and trigger cell cycle arrest and apoptosis, particularly in cancer cells with compromised DNA damage response pathways. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this compound and to identify predictive biomarkers for patient stratification. The development of more potent and selective FEN1 inhibitors holds the potential to expand the arsenal of targeted therapies against a range of malignancies.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. FLAP ENDONUCLEASE 1 CONTRIBUTES TO TELOMERE STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Flap endonuclease overexpression drives genome instability and DNA damage hypersensitivity in a PCNA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Off-Target Effects of FEN1 Inhibitor BSM-1516
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for BSM-1516, a potent and selective inhibitor of Flap Endonuclease 1 (FEN1). Due to the absence of public domain information on "Fen1-IN-2," this document focuses on BSM-1516 as a well-characterized example to explore the on- and off-target effects of FEN1 inhibition in preclinical models.
Introduction
Flap Endonuclease 1 (FEN1) is a critical metalloenzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its overexpression in various cancers has made it an attractive target for anticancer therapeutics.[2][3] BSM-1516 is a novel, potent, and selective FEN1 inhibitor developed by Blacksmith Medicines.[2][3] This guide details its mechanism of action, selectivity, and its effects in preclinical cancer models, with a focus on synthetic lethality and combination therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for BSM-1516 from preclinical studies.
Table 1: Biochemical and Cellular Potency of BSM-1516
| Metric | Target/Cell Line | Value | Reference |
| IC50 | FEN1 | 7 nM | [2][3] |
| IC50 | Exonuclease 1 (Exo1) | 460 nM | [2][3] |
| CETSA EC50 | FEN1 (in HEK293 cells) | 24 nM | [2][3] |
| Clonogenic Assay EC50 | DLD1 (BRCA2-deficient) | 350 nM | [2][3] |
| Clonogenic Assay EC50 | DLD1 (BRCA2-wild-type) | 5 µM | [2][3] |
Table 2: Selectivity Profile of BSM-1516
| Off-Target | Selectivity (fold vs. FEN1) | Reference |
| Exonuclease 1 (Exo1) | ~65-fold | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. Biochemical Enzyme Inhibition Assay:
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of BSM-1516 against FEN1 and the related enzyme Exonuclease 1 (Exo1).
-
Method: A fragment-based drug discovery platform was utilized to identify a metal-binding pharmacophore that interacts with the two magnesium ions in the FEN1 active site. Fragment growth strategies were then employed to develop potent and selective inhibitors. The inhibitory activity of BSM-1516 was quantified in biochemical assays against purified FEN1 and Exo1 enzymes.[2][3]
2. Cellular Thermal Shift Assay (CETSA):
-
Principle: To confirm target engagement of BSM-1516 with FEN1 in a cellular context. The binding of a ligand (inhibitor) can increase the thermal stability of the target protein.
-
Method: The InCELL Pulse™ target engagement assay was performed in HEK293 cells stably expressing the FEN1 catalytic domain with a C-terminal ePL tag.[4] The half-maximal effective concentration (EC50) for target engagement was determined by measuring the increased stability of FEN1 upon BSM-1516 binding.[2][4]
3. Clonogenic Survival Assay:
-
Principle: To assess the long-term proliferative capacity of cells after treatment with an inhibitor. This assay is particularly useful for evaluating synthetic lethality.
-
Method: Isogenic BRCA2-deficient and BRCA2-wild-type DLD1 cells were treated with varying concentrations of BSM-1516. After treatment, the cells were allowed to grow and form colonies. The survival fraction was calculated based on the number of colonies formed in treated versus untreated cells to determine the EC50.[2][3]
4. Cell Cycle Analysis:
-
Principle: To determine the effect of FEN1 inhibition on cell cycle progression.
-
Method: BRCA2-deficient DLD1 cells were treated with BSM-1516. BrdU incorporation and total DNA content were monitored by flow cytometry to analyze cell cycle distribution.[4]
5. DNA Damage and Replication Stress Analysis:
-
Principle: To measure the induction of DNA damage and replication stress upon FEN1 inhibition.
-
Method: Cells were treated with BSM-1516, and the accumulation of chromatin-bound RPA32 (a marker of single-stranded DNA) and PARP1 was assessed by Western blotting of fractionated cell lysates.[2][4]
6. CRISPR-Based Synthetic Lethality Screen:
-
Principle: To identify genes that, when perturbed, sensitize cells to FEN1 inhibition.
-
Method: A FEN1-inhibitor-anchored CRISPR screen was performed to identify genetic perturbations that create synthetic lethal interactions with BSM-1516.[2][3]
7. In Vitro Synergy Studies:
-
Principle: To evaluate the combination potential of BSM-1516 with other DNA Damage Response (DDR) inhibitors.
-
Method: BRCA2-proficient and -deficient cell lines were treated with a matrix of concentrations of BSM-1516 and a panel of 25 different DDR inhibitors. Cell viability was assessed, and synergy scores were calculated.[2][3]
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
FEN1 plays a crucial role in the maturation of Okazaki fragments during lagging strand DNA synthesis and in long-patch base excision repair. Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, causing replication stress, DNA damage, and ultimately cell death, particularly in cells with pre-existing defects in other DNA repair pathways like homologous recombination (HR).
Mechanism of Action and Synthetic Lethality of BSM-1516
BSM-1516 inhibits FEN1, leading to an accumulation of unprocessed DNA flaps. In cells with deficient homologous recombination (e.g., BRCA2-deficient), this leads to irreparable DNA damage and cell death, an example of synthetic lethality.
Experimental Workflow for Preclinical Evaluation of BSM-1516
The preclinical evaluation of BSM-1516 follows a logical progression from biochemical characterization to cellular and potential in vivo studies.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. blacksmithmedicines.com [blacksmithmedicines.com]
- 3. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
The significance of FEN1 overexpression in cancer and sensitivity to Fen1-IN-2
A Technical Guide on Flap Endonuclease 1 (FEN1) Overexpression in Cancer and the Therapeutic Potential of FEN1 Inhibition
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a pivotal role in maintaining genomic stability. However, its overexpression is a common feature across a wide spectrum of human cancers and is frequently associated with aggressive tumor phenotypes, poor prognosis, and resistance to conventional therapies. This dysregulation transforms FEN1 from a genome caretaker into a facilitator of oncogenesis, making it a compelling target for novel anticancer strategies. This technical guide provides an in-depth analysis of the significance of FEN1 overexpression in cancer and explores the therapeutic rationale for targeting this nuclease, with a specific focus on the sensitivity of cancer cells to FEN1 inhibitors like Fen1-IN-2.
FEN1: A Key Nuclease in DNA Metabolism
FEN1 is a structure-specific nuclease with multiple enzymatic activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap-endonuclease functions.[1] These activities are essential for several DNA metabolic pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA primers, a crucial step for ligating the Okazaki fragments into a continuous DNA strand.[2][3]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the LP-BER pathway to remove damaged DNA segments and facilitate repair synthesis.[4][5]
-
Rescue of Stalled Replication Forks: FEN1 helps to process and restart stalled replication forks, preventing replication stress and DNA damage.[4]
-
Telomere Maintenance: The enzyme also contributes to telomere stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) mechanism.[1]
Given its fundamental roles, the precise regulation of FEN1 expression and activity is paramount for cellular homeostasis.
FEN1 Overexpression: A Hallmark of Cancer
A substantial body of evidence demonstrates that FEN1 is significantly upregulated at both the mRNA and protein levels in numerous malignancies compared to corresponding normal tissues.[6][7] This overexpression is not merely a consequence of the increased proliferation rate of cancer cells but is an active contributor to tumorigenesis.[6]
Key Associations of FEN1 Overexpression in Cancer:
-
Poor Prognosis: Elevated FEN1 levels are correlated with poor patient survival in several cancers, including breast, ovarian, and non-small-cell lung cancer (NSCLC).[8][9][10]
-
Tumor Progression: FEN1 overexpression is linked to more aggressive tumor features, such as high tumor grade, advanced stage, and metastasis.[7][9][11]
-
Therapeutic Resistance: Increased FEN1 expression can confer resistance to DNA-damaging chemotherapeutic agents, such as cisplatin, and radiation therapy.[8][12]
Data Presentation: FEN1 Expression in Cancer vs. Normal Tissues
The following table summarizes quantitative data on FEN1 overexpression in various human cancers.
| Cancer Type | Tissue Type | Method | Fold Change (Tumor vs. Normal) | Reference |
| Breast Cancer | Matched Pairs | cDNA Array | ~2.4-fold (mRNA) | [6] |
| Uterine Cancer | Matched Pairs | cDNA Array | ~2.3-fold (mRNA) | [6] |
| Lung Cancer (NSCLC) | Matched Pairs | cDNA Array | ~1.9-fold (mRNA) | [6] |
| Colon Cancer | Matched Pairs | cDNA Array | ~1.5-fold (mRNA) | [6] |
| Stomach Cancer | Matched Pairs | cDNA Array | ~1.5-fold (mRNA) | [6] |
| Kidney Cancer | Matched Pairs | cDNA Array | ~2.3-fold (mRNA) | [6] |
| Hepatocellular Carcinoma (HCC) | TCGA Database | RNA-Seq | Significantly Upregulated (mRNA) | [7] |
| Small Cell Neuroendocrine Carcinoma of the Cervix (SCNECC) | Patient Tissues | Proteomics | ~17-fold (Protein) | [5] |
| Pan-Cancer Analysis | TCGA Database | RNA-Seq | Significantly Upregulated across multiple cancers including BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, STAD, THCA, UCEC | [13] |
FEN1-Related Signaling Pathways in Cancer
FEN1's role in cancer progression is intrinsically linked to its functions in DNA repair and replication. Its overexpression provides cancer cells with a survival advantage by enhancing their capacity to tolerate endogenous DNA damage and the effects of cancer therapies.
Core DNA Repair and Replication Pathways
FEN1 is a central component of pathways that are critical for cancer cell survival. Its over-activity helps malignant cells to efficiently repair DNA lesions and complete DNA replication, thereby sustaining their rapid proliferation.
Figure 1: Core Signaling Pathways Involving FEN1. This diagram illustrates FEN1's essential roles in Okazaki fragment maturation and Long-Patch Base Excision Repair (LP-BER), and its activation of the pro-survival AKT/mTOR pathway when overexpressed in cancer.
Synthetic Lethality: The Achilles' Heel of FEN1-Overexpressing Cancers
The concept of synthetic lethality offers a powerful therapeutic strategy. It occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not. Many cancers harbor defects in specific DNA repair pathways, such as homologous recombination (HR), often due to mutations in genes like BRCA1 or BRCA2. These HR-deficient cells become highly dependent on other repair pathways, including those involving FEN1, for survival. Inhibiting FEN1 in such a context creates a synthetic lethal scenario, leading to the selective killing of cancer cells while sparing normal cells with intact HR function.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics analysis reveals FEN1 as a promising therapeutic target against small cell neuroendocrine carcinoma of the cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Genomic and protein expression analysis reveals Flap endonuclease 1 (FEN1) as a key biomarker in breast and ovarian cancer [cancer.fr]
- 11. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clonogenic Survival Assays. [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Fen1-IN-2 in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2][3][4][5] Its overexpression is a common feature in numerous cancers, including breast, prostate, lung, and ovarian cancers, and is often associated with aggressive tumor phenotypes and poor prognosis.[6] Inhibition of FEN1 represents a promising therapeutic strategy, particularly for cancers with existing defects in DNA damage response (DDR) pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][7]
Fen1-IN-2 is a small molecule inhibitor designed to target the nuclease activity of FEN1. By inhibiting FEN1, this compound is expected to induce unresolved DNA flaps during replication, leading to replication stress, accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][8] These application notes provide a comprehensive protocol for the use of this compound in human cancer cell lines to evaluate its therapeutic potential.
Mechanism of Action:
FEN1 resolves 5' flap structures that arise during DNA replication and repair. Inhibition of FEN1 by compounds like this compound leads to the persistence of these flaps, which can stall replication forks.[1][9] Stalled forks can collapse into toxic DSBs. In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA-mutant), the inability to repair these DSBs leads to synthetic lethality.[3] Even in HR-proficient cells, overwhelming DNA damage caused by potent FEN1 inhibition can trigger apoptosis.[2]
Key Applications:
-
Determination of IC50 values: Assessing the potency of this compound across a panel of cancer cell lines.
-
Evaluation of cellular phenotypes: Characterizing the effects of this compound on cell proliferation, cell cycle progression, and apoptosis.
-
Assessment of DNA damage: Quantifying the induction of DSBs and activation of the DNA damage response.
-
Investigation of synthetic lethality: Identifying cancer cell lines with specific DDR defects that are hypersensitive to this compound.
-
Combination therapy studies: Evaluating the synergistic or additive effects of this compound with other anticancer agents, such as PARP inhibitors or platinum-based chemotherapy.
Quantitative Data Summary
Note: As specific data for this compound is not publicly available, the following table provides representative data for other potent FEN1 inhibitors (e.g., C8, SC13) to guide initial experimental design. A preliminary dose-response experiment is crucial to determine the optimal concentration range for this compound.
| Parameter | Cell Line | FEN1 Inhibitor | Value | Reference |
| GI50 | HCT-116 (Colon) | Compound 1 | 15.5 µM | [10] |
| MSI Colorectal/Gastric Cell Lines | Compound 1 & 3 | Enriched Sensitivity | [10] | |
| IC50 | PEO1 (Ovarian, BRCA2-defective) | C8 | ~3 µM | [11] |
| PEO4 (Ovarian, BRCA2-proficient) | C8 | ~12.5 µM | [11] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Select a panel of human cancer cell lines relevant to the research question. It is recommended to include cell lines with known DNA damage response deficiencies (e.g., BRCA1/2 mutations) and their isogenic counterparts.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay determines the concentration of this compound that inhibits cell growth by 50% (GI50/IC50).
-
Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours.
-
Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (e.g., 3:1), and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells). Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the IC50 concentration for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Seeding and Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the DNA damage response and apoptosis.
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against FEN1, γH2AX (a marker for DSBs), p-ATM, p-Chk2, cleaved PARP, and cleaved Caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies the formation of DNA double-strand breaks.
-
Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound as desired.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST.
-
Antibody Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Visualizations
Caption: Signaling pathway of FEN1 inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical relationship for targeting FEN1 in cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 4. [PDF] Functional regulation of FEN1 nuclease and its link to cancer | Semantic Scholar [semanticscholar.org]
- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 9. journals.physiology.org [journals.physiology.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uniprot.org [uniprot.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Mediated Target Engagement of Fen1 Inhibitors
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3] This method relies on the principle that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[1][2] Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[2][4][5] Its role in maintaining genomic stability has made it a promising target for cancer therapy.[6][7][8]
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of FEN1 inhibitors in cultured human cells. While the specific inhibitor Fen1-IN-2 is mentioned, publicly available CETSA data for this compound is limited. Therefore, this document will use data from a closely related and well-characterized N-Hydroxyurea-based FEN1 inhibitor, referred to as FEN1-IN-1 (compound 1) , as a representative example to illustrate the principles and expected outcomes of the assay.[5][6][9]
Principle of the Assay
The core principle of CETSA is that the binding of a drug to its target protein alters the protein's thermal stability. When cells are heated, proteins begin to denature and aggregate. In the presence of a stabilizing ligand, the target protein will require a higher temperature to unfold and precipitate. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of a compound indicates target engagement.[1][3] Alternatively, in an isothermal dose-response (ITDR) experiment, cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature. The concentration-dependent increase in the soluble protein fraction can then be used to determine the compound's potency (EC50) for target engagement in a cellular context.[1][6]
Key Applications
-
Primary Target Validation: Confirm that a lead compound directly binds to FEN1 in a cellular context.[3][6]
-
Structure-Activity Relationship (SAR) Studies: Compare the cellular target engagement of different inhibitor analogs to guide lead optimization.
-
Cellular Potency Determination: Quantify the concentration of a compound required to engage FEN1 in cells (CETSA EC50).[3][6]
-
Off-Target Identification: CETSA can be coupled with proteomics (Thermal Proteome Profiling - TPP) to identify potential off-target interactions of the inhibitor.
Experimental Overview
A typical CETSA experiment involves treating cultured cells with the test compound (e.g., FEN1-IN-1) or a vehicle control (e.g., DMSO). The cells are then heated to a specific temperature or across a temperature gradient. Following heating, the cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble FEN1 is then quantified, typically by Western blotting or other protein detection methods.[2][6]
Data Presentation
The following tables summarize representative quantitative data obtained from CETSA experiments with N-Hydroxyurea-based FEN1 inhibitors in SW620 colon cancer cells.[6]
Table 1: Isothermal Dose-Response CETSA Data for FEN1 Inhibitors
| Compound | CETSA EC50 (µM) | Cell Line | Heating Temperature (°C) |
| FEN1-IN-1 (compound 1) | 5.1 | SW620 | 50 |
| Compound 4 | 6.8 | SW620 | 50 |
This data demonstrates the cellular potency of these inhibitors in engaging with FEN1.[6]
Signaling Pathway and Experimental Workflow Diagrams
FEN1's Role in DNA Repair
dot
Caption: FEN1's role in Okazaki fragment maturation and LP-BER.
CETSA Experimental Workflow
dot
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human colon cancer cell line (e.g., SW620)
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FEN1 Inhibitor: FEN1-IN-1 (or other test compounds) dissolved in DMSO
-
Vehicle Control: DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Protease Inhibitor Cocktail
-
Lysis Buffer: PBS with protease inhibitors
-
Antibodies:
-
Primary antibody: Rabbit anti-FEN1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate
Protocol 1: CETSA Melt Curve
-
Cell Culture: Seed SW620 cells in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the FEN1 inhibitor (e.g., 100 µM FEN1-IN-1) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37, 44, 47, 50, 53, 56, 59, 62°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the total protein amount for each sample.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against FEN1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for FEN1 at each temperature for both treated and control samples. Plot the relative amount of soluble FEN1 as a function of temperature to generate the melt curves. A shift in the curve for the inhibitor-treated sample indicates thermal stabilization.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Harvesting: Follow steps 1 and 3 from the Melt Curve protocol.
-
Compound Treatment: Aliquot the cell suspension into different tubes. Treat each aliquot with a different concentration of the FEN1 inhibitor (e.g., a serial dilution from 0.1 to 100 µM) or vehicle control for 1-2 hours at 37°C.
-
Heating: Heat all samples at a single, pre-determined temperature (e.g., 50°C, a temperature that results in partial FEN1 precipitation in the absence of the inhibitor) for 3 minutes, followed by cooling for 3 minutes at 4°C. A non-heated control (37°C) should also be included.
-
Lysis and Separation: Follow steps 5 and 6 from the Melt Curve protocol.
-
Western Blotting: Follow step 8 from the Melt Curve protocol.
-
Data Analysis: Quantify the FEN1 band intensities for each inhibitor concentration. Normalize the data to the vehicle control. Plot the relative amount of soluble FEN1 against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the intracellular target engagement of FEN1 inhibitors. By providing direct evidence of a physical interaction between the inhibitor and FEN1 in a physiologically relevant setting, CETSA bridges the gap between biochemical activity and cellular effects. The protocols and data presented herein, using FEN1-IN-1 as a model, offer a robust framework for researchers in drug discovery to validate and characterize novel FEN1-targeted therapeutics.
References
- 1. FEN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 8. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synergistic Targeting of Cancers with FEN1 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of inhibitors targeting Flap Endonuclease 1 (FEN1) and Poly (ADP-ribose) Polymerase (PARP) represents a promising therapeutic strategy, particularly for cancers resistant to PARP inhibitor (PARPi) monotherapy, such as certain triple-negative breast cancers (TNBC). FEN1 is a critical enzyme in DNA replication and repair, specifically in base excision repair (BER) and Okazaki fragment maturation. PARP enzymes are also key players in DNA repair, particularly in the repair of single-strand breaks. The simultaneous inhibition of both FEN1 and PARP can lead to a synthetic lethal effect, where the combined disruption of these two DNA repair pathways is significantly more cytotoxic to cancer cells than the inhibition of either pathway alone. This document provides detailed application notes and protocols for investigating the synergistic effects of a FEN1 inhibitor, FEN1-IN-2 (LNT1), in combination with a PARP inhibitor, Talazoparib.
Mechanism of Synergistic Action
The synergistic cytotoxicity of combined FEN1 and PARP inhibition stems from the creation of an overwhelming burden of unresolved DNA damage in cancer cells. PARP inhibitors trap PARP1 on DNA at sites of single-strand breaks, which, if not repaired, can lead to the formation of double-strand breaks (DSBs) during DNA replication.[1][2] FEN1 is involved in the processing of DNA flaps that arise during BER and replication.[3][4] Inhibition of FEN1 leads to the accumulation of these unprocessed flaps, which can also stall replication forks and generate DSBs.
Recent studies have shown that the combination of a FEN1/EXO1 inhibitor (LNT1) and a PARP inhibitor (Talazoparib) demonstrates a synergistic or additive effect in a majority of TNBC cell lines, with notable synergy in PARPi-resistant lines.[5][6] The proposed mechanisms for this synergy include a rapid increase in DNA replication fork speed and a significant enhancement of DNA damage.[7] The combination treatment has been shown to induce a greater degree of G2/M cell cycle arrest and apoptosis compared to single-agent treatments.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the synergistic effects of the FEN1 inhibitor LNT1 and the PARP inhibitor Talazoparib in various triple-negative breast cancer (TNBC) cell lines.
Table 1: IC50 Values of LNT1 and Talazoparib in TNBC Cell Lines
| Cell Line | BRCA Status | LNT1 IC50 (µM) | Talazoparib IC50 (nM) |
| BT549 | BRCAwt | >100 | 118.4 |
| HCC1395-OlaR | BRCA2-mutant | 26.6 | 13.9 |
| HCC1395-TalaR | BRCA2-mutant | 24.3 | 21.3 |
| MDAMB231 | BRCAwt | >100 | 1.1 |
| HCC1806 | BRCAwt | >100 | 2.5 |
| SUM149PT | BRCA1-mutant | 1.8 | 0.2 |
| Hs578T | BRCAwt | >100 | 2.4 |
| MDAMB436 | BRCA1-mutant | 1.1 | 0.3 |
Data adapted from Frederick et al., 2025.[9]
Table 2: Combination Index (CI) Values for LNT1 and Talazoparib Combination
| Cell Line | Combination Index (CI) | Interpretation |
| BT549 | 0.7 | Synergistic |
| HCC1395-OlaR | 0.2 | Strongly Synergistic |
| HCC1395-TalaR | 0.7 | Synergistic |
| MDAMB231 | 1.0 | Additive |
| HCC1806 | 1.0 | Additive |
| SUM149PT | 1.1 | Nearly Additive |
| Hs578T | 1.2 | Antagonistic |
| MDAMB436 | 1.4 | Antagonistic |
CI < 0.9 is considered synergistic, 0.9 < CI < 1.1 is additive, and CI > 1.1 is antagonistic. Data adapted from Frederick et al., 2025.[9]
Table 3: Induction of DNA Damage and Apoptosis by LNT1 and Talazoparib Combination
| Cell Line | Treatment | % of γ-H2AX Positive Cells (72h) | % of Cleaved-PARP Positive Cells (10 days) |
| BT549 | Control | ~5% | ~2% |
| Talazoparib | ~20% | ~5% | |
| LNT1 | ~15% | ~8% | |
| Combination | ~40% | ~25% | |
| HCC1395-OlaR | Control | ~8% | ~3% |
| Talazoparib | ~25% | ~10% | |
| LNT1 | ~20% | ~12% | |
| Combination | ~55% | ~40% |
Approximate values interpreted from graphical data in Frederick et al., 2025.[9]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of synergistic FEN1 and PARP inhibition.
Caption: General experimental workflow for assessing synergy.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® 3D)
This protocol is for assessing the viability of cells in 3D culture after treatment with FEN1 and PARP inhibitors.
Materials:
-
TNBC cell lines
-
Appropriate cell culture medium
-
96-well opaque-walled plates
-
This compound (LNT1)
-
PARP inhibitor (e.g., Talazoparib)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TNBC cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound, the PARP inhibitor, and a combination of both at a constant ratio. Treat the cells with the compounds for 72 hours. Include vehicle-treated control wells.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.[10][11]
-
Lysis and Luminescence Measurement:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.[11]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound and the combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[13][14]
-
DNA Damage Assay (γ-H2AX and 53BP1 Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-γ-H2AX and mouse anti-53BP1
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, PARP inhibitor, or the combination for the desired time (e.g., 72 hours).
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[15]
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.[2]
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.[2]
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates increased DNA damage.
-
Apoptosis Assay (Cleaved PARP Immunofluorescence)
This protocol is for the detection of apoptotic cells.
Materials:
-
Same as for the DNA Damage Assay, but with a primary antibody against cleaved PARP (e.g., rabbit anti-cleaved PARP).
Procedure: The procedure is identical to the DNA Damage Assay, with the substitution of the primary antibody.
-
Cell Culture and Treatment: Treat cells as described previously for 10 days to observe a more pronounced apoptotic effect.[9]
-
Fixation, Permeabilization, and Blocking: Follow the same steps as in the DNA Damage Assay.
-
Antibody Incubation:
-
Incubate with a primary antibody against cleaved PARP overnight at 4°C.
-
Wash and incubate with an appropriate fluorescently labeled secondary antibody.
-
-
Staining, Mounting, and Analysis:
-
Counterstain with DAPI and mount the coverslips.
-
Image the cells and quantify the percentage of cleaved PARP-positive cells to determine the apoptotic index.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1x10^6 cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes on ice or store at -20°C.[1]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16] An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.
-
Conclusion
The combination of FEN1 and PARP inhibitors offers a powerful synergistic strategy to overcome resistance to PARP inhibitor monotherapy in certain cancers. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and quantify the synergistic effects of this combination therapy. By utilizing these detailed methodologies, scientists can further elucidate the underlying mechanisms of action and contribute to the development of more effective cancer treatments.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. Neoadjuvant talazoparib in patients with germline BRCA1/2 mutation-positive, early-stage triple-negative breast cancer: exploration of tumor BRCA mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ilexlife.com [ilexlife.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Staining For γ-H2AX [bio-protocol.org]
- 16. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of FEN1 Inhibitors Using Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a promising target in oncology.[1][2] Inhibition of FEN1 can lead to synthetic lethality in cancer cells with pre-existing defects in DNA damage response pathways, particularly those with deficiencies in homologous recombination (HR), such as BRCA1 and BRCA2 mutations.[3][4] These application notes provide a detailed framework for evaluating the in vivo efficacy of FEN1 inhibitors, using Fen1-IN-2 as a representative compound, in mouse xenograft models. The protocols outlined below are based on studies with the FEN1 inhibitor C8, as specific data for this compound is not publicly available. It is assumed that this compound belongs to a similar class of N-hydroxyurea compounds.[5]
Principle of FEN1 Inhibition in Cancer Therapy
FEN1 plays a crucial role in Okazaki fragment maturation during DNA replication and in the base excision repair (BER) pathway.[2][6] By inhibiting FEN1, compounds like this compound are expected to cause an accumulation of unprocessed DNA flaps, leading to replication fork collapse and the formation of DNA double-strand breaks (DSBs).[4][7] In cancer cells with a compromised HR repair pathway, these DSBs cannot be efficiently repaired, leading to cell cycle arrest, genomic instability, and ultimately, apoptosis.[4][8] This selective targeting of HR-deficient cancer cells is the basis for the synthetic lethal therapeutic strategy.[3][4]
Data Presentation: In Vivo Efficacy of a Representative FEN1 Inhibitor (C8)
The following tables summarize the cell lines used in evaluating the efficacy of the FEN1 inhibitor C8 and the corresponding in vivo experimental data.
Table 1: Human Cancer Cell Lines for Xenograft Models
| Cell Line | Cancer Type | Characteristics | Expected Sensitivity to FEN1 Inhibition |
| HCC1806 | Triple-Negative Breast Cancer | BRCA-proficient, but sensitive to FEN1 inhibition in vitro | Sensitive |
| HCT116 | Colorectal Carcinoma | Microsatellite instability (MSI) | Sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | BRCA-proficient, resistant to FEN1 inhibition in vitro | Resistant |
Table 2: Summary of In Vivo Efficacy of FEN1 Inhibitor C8 in Mouse Xenograft Models [5]
| Cell Line | Treatment Group | Dosing Regimen | Mean Tumor Volume Reduction | Statistical Significance (p-value) |
| HCC1806 | Vehicle Control | - | - | - |
| C8 | 20 mg/kg, i.p., every 12h | Significant reduction vs. vehicle | p = 0.03 | |
| HCT116 | Vehicle Control | - | - | - |
| C8 | 20 mg/kg, i.p., every 12h | Significant reduction vs. vehicle | p = 0.02 | |
| MDA-MB-231 | Vehicle Control | - | - | - |
| C8 | 20 mg/kg, i.p., every 12h | No significant effect | Not significant |
Experimental Protocols
Protocol 1: Establishment of Human Cancer Cell Line Xenografts in Immunocompromised Mice
This protocol describes the subcutaneous implantation of human cancer cells into nude mice to establish tumor xenografts.
Materials:
-
Human cancer cell lines (e.g., HCC1806, HCT116, MDA-MB-231)
-
Culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Trypsin-EDTA
-
6- to 8-week-old female athymic nude mice (e.g., BALB/c nude)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
Laminar flow hood
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Cell Culture: Culture the selected cancer cell lines according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium, transfer the cell suspension to a conical tube, and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >95%.
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.[9] Keep the cell suspension on ice.
-
The recommended number of cells for injection can vary:
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpable tumors are typically expected within 1-3 weeks.
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[10]
-
Monitor the body weight of the mice as an indicator of general health.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol details the procedure for evaluating the anti-tumor activity of this compound in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol 1) with tumor volumes of 100-200 mm³.
-
This compound (or representative FEN1 inhibitor, e.g., C8).
-
Vehicle control solution (appropriate for solubilizing the inhibitor).
-
Sterile syringes and needles for administration.
-
Digital calipers.
-
Anesthesia and euthanasia supplies.
Procedure:
-
Animal Grouping: Once tumors reach the desired size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[10]
-
Drug Preparation and Administration:
-
Prepare the this compound solution and the vehicle control.
-
Based on the study with C8, administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection every 12 hours .[5] The route and frequency may need to be optimized for this compound.
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Data Collection:
-
Efficacy Endpoint Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage. A common formula is: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] × 100% .[12]
-
Compare the mean tumor volumes between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).[10] Mice should be euthanized if tumor volume exceeds the predetermined limit, if there is more than 20% body weight loss, or if they show signs of significant distress.[13]
Visualizations
Signaling Pathway of FEN1 Inhibition
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Breast cancer xenograft model [bio-protocol.org]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
High-throughput screening for novel FEN1 inhibitors using Fen1-IN-2 as a control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment processing during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2][3] Its structure-specific endonuclease activity removes 5' flaps from DNA structures, ensuring genomic stability.[2][4] Overexpression of FEN1 has been linked to various cancers, making it a promising therapeutic target for the development of novel anticancer agents.[3][5] High-throughput screening (HTS) assays are essential for identifying novel small-molecule inhibitors of FEN1. This document provides detailed protocols for various HTS assays using a well-characterized inhibitor as a control. Due to limited publicly available data on Fen1-IN-2, we will use FEN1-IN-1 as an exemplary control for the purpose of these protocols.
FEN1 Signaling Pathway in DNA Metabolism
FEN1 plays a central role in two major DNA metabolic pathways: Okazaki fragment maturation and long-patch base excision repair. Its coordinated action with other proteins is crucial for maintaining genome integrity.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel FEN1 inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit validation and characterization.
Experimental Protocols
Here we provide detailed protocols for three common HTS assays for FEN1 activity.
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled DNA substrate upon cleavage by FEN1.[6][7]
Principle: A small, fluorescently labeled DNA flap substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon cleavage by FEN1, the fluorophore is released as a small fragment that also tumbles rapidly, maintaining a low polarization signal. In the presence of an inhibitor, FEN1 activity is blocked, the substrate remains intact and bound to the larger enzyme, leading to a higher polarization value. However, the primary use in HTS is often a cleavage-based assay where the uncleaved substrate has a high polarization and cleavage leads to a decrease.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., 5'-[6-FAM]-labeled flap oligonucleotide annealed to a template and a primer strand)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
FEN1-IN-1 (Control inhibitor)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a 2X solution of FEN1 enzyme in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled DNA substrate in assay buffer.
-
In a 384-well plate, add 2 µL of test compound or control (FEN1-IN-1 or DMSO).
-
Add 4 µL of the 2X FEN1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 4 µL of the 2X DNA substrate solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Measure fluorescence polarization on a compatible plate reader.
Förster Resonance Energy Transfer (FRET) Assay
This assay utilizes a DNA substrate labeled with a FRET donor and quencher pair.[8]
Principle: The DNA flap substrate is designed with a fluorophore (donor) and a quencher in close proximity, resulting in a low fluorescence signal. When FEN1 cleaves the flap, the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors of FEN1 will prevent this increase in fluorescence.
Materials:
-
Recombinant human FEN1 protein
-
FRET DNA substrate (e.g., flap oligonucleotide with a 5'-fluorophore like 6-FAM and a quencher like BHQ-1 on the template strand near the flap)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
FEN1-IN-1 (Control inhibitor)
-
384-well black microplates
-
Fluorescence plate reader
Protocol:
-
Prepare a 2X solution of FEN1 enzyme in assay buffer.
-
Prepare a 2X solution of the FRET DNA substrate in assay buffer.
-
Add 5 µL of test compound or control to the wells of a 384-well plate.
-
Add 10 µL of the 2X FEN1 enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Start the reaction by adding 10 µL of the 2X FRET DNA substrate solution.
-
Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C or take an endpoint reading.
AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the proximity of two molecules.
Principle: A biotinylated primer and a DIG-labeled flap oligonucleotide are annealed to a template strand. Streptavidin-coated donor beads bind to the biotin, and anti-DIG antibody-coated acceptor beads bind to the DIG. When the substrate is intact, the beads are in close proximity, generating a chemiluminescent signal. FEN1 cleavage separates the DIG-labeled flap from the complex, leading to a loss of signal. Inhibitors prevent this signal reduction.
Materials:
-
Recombinant human FEN1 protein
-
Biotinylated primer, DIG-labeled flap oligonucleotide, and template oligonucleotide
-
Streptavidin-coated Donor beads and anti-DIG Acceptor beads
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
FEN1-IN-1 (Control inhibitor)
-
384-well white microplates (ProxiPlates)
-
AlphaScreen-capable plate reader
Protocol:
-
Anneal the three oligonucleotides to form the DNA substrate.
-
Add 2 µL of test compound or control to the wells.
-
Add 3 µL of a mix containing FEN1 enzyme and the DNA substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and add 5 µL of a mixture of Streptavidin-Donor and anti-DIG-Acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen reader.
Data Presentation
Quantitative data from dose-response experiments should be compiled into clear tables for easy comparison of inhibitor potencies.
Table 1: Biochemical Activity of Control FEN1 Inhibitor
| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |
| FEN1-IN-1 | Fluorescence-based | FEN1 | ~15.5 (mean GI₅₀ in cell lines) | |
| Hypothetical Data | Fluorescence Polarization | FEN1 | 5.2 | - |
| Hypothetical Data | FRET | FEN1 | 7.8 | - |
| Hypothetical Data | AlphaScreen | FEN1 | 6.5 | - |
Table 2: Cellular Activity of a Validated FEN1 Inhibitor
| Cell Line | Assay Type | Endpoint | EC₅₀ (µM) | Reference |
| HCT-116 | Cell Viability | Growth Inhibition | ~15 | |
| SW620 | DNA Damage Response | γH2AX formation | ~10 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing a high-throughput screening campaign to identify and characterize novel inhibitors of FEN1. The use of multiple, orthogonal assays is crucial for validating hits and elucidating their mechanism of action. While this compound was the requested control, the lack of available data necessitates the use of other well-characterized inhibitors like FEN1-IN-1 as examples. The successful identification of potent and selective FEN1 inhibitors holds significant promise for the development of new cancer therapeutics.
References
- 1. Single-molecule characterization of Fen1 and Fen1/PCNA complexes acting on flap substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Fen1-IN-2 Induced DNA Damage and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the cellular effects of Fen1-IN-2, a small molecule inhibitor of Flap Endonuclease 1 (FEN1). Inhibition of FEN1, a key enzyme in DNA replication and repair, is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCAness.[1][2] this compound and similar inhibitors induce synthetic lethality by creating an overwhelming level of DNA damage that cannot be resolved, leading to cell cycle arrest and apoptosis.[1][3] This document outlines detailed protocols for assessing the hallmark effects of this compound: DNA damage and subsequent programmed cell death.
Mechanism of Action: this compound
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.[4][5][6] It removes 5' flaps of DNA that are displaced during these processes. Inhibition of FEN1 by molecules like this compound leads to the accumulation of unprocessed DNA flaps, which can stall replication forks and generate DNA double-strand breaks (DSBs).[2] In cancer cells with compromised DNA damage response (DDR) pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, triggering apoptotic cell death.[1][3]
Signaling Pathway of FEN1 Inhibition
Caption: Logical flow from FEN1 inhibition by this compound to the induction of apoptosis.
I. Assessment of DNA Damage
The primary consequence of FEN1 inhibition is the accumulation of DNA damage. The following assays are recommended to quantify this effect.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9] Under electrophoretic conditions, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. Both alkaline and neutral versions of the assay can be used to detect single- and double-strand breaks, respectively.[10]
Experimental Workflow: Comet Assay
Caption: Step-by-step workflow for performing the comet assay.
Protocol: Alkaline Comet Assay
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Slide Preparation: Prepare 1% normal melting point (NMP) agarose and 0.5% low melting point (LMP) agarose in PBS. Coat microscope slides with a layer of NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of LMP agarose at 37°C. Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 cells per sample using specialized software to quantify parameters like tail length, percentage of DNA in the tail, and tail moment.
γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks.[8][11] Immunofluorescent detection of γH2AX foci provides a sensitive and specific method to quantify DSBs.
Protocol: γH2AX Staining
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with this compound as required.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Table 1: Representative Quantitative Data for DNA Damage Assessment
| Assay | Cell Line | Treatment | Result | Reference |
| γH2AX Foci | A2780cis (Ovarian Cancer) | 10 µM PTPD (FEN1i) + 5 µM Cisplatin | ~45 foci/nucleus (vs. ~15 for Cisplatin alone) | [3] |
| γH2AX Foci | PEO1 (BRCA2-mutant Ovarian Cancer) | 10 µM PTPD (FEN1i) | ~35 foci/nucleus (vs. ~5 in control) | [3] |
| Micronuclei | MDA-MB-231 (Breast Cancer) | 10 µM Fen1-IN-4 | ~0.6 micronuclei/cell (vs. ~0.2 in control) | [12] |
| Comet Assay | A2780cis (Ovarian Cancer) | 10 µM PTPD (FEN1i) + 5 µM Cisplatin | Significant increase in tail moment | [3] |
II. Assessment of Apoptosis
The accumulation of irreparable DNA damage ultimately triggers programmed cell death, or apoptosis. Several assays can be employed to detect and quantify apoptosis at different stages.
Annexin V/Propidium Iodide (PI) Staining
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[13][14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of DNA Repair Inhibitors and the Comet Assay- An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of apoptosis in ovarian cells in vitro and in vivo using the annexin v-affinity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screens to Identify Genetic Enhancers of FEN1 Inhibitor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify genetic factors that enhance sensitivity to Flap Endonuclease 1 (FEN1) inhibitors, such as Fen1-IN-2. While direct CRISPR-Cas9 screens for this compound sensitizers are not yet extensively published, this document synthesizes findings from screens with other FEN1 inhibitors and provides a robust framework for designing and executing such experiments.
FEN1 is a critical enzyme in DNA replication and repair, making it an attractive target in oncology.[1][2] Identifying genetic backgrounds or co-therapies that enhance the efficacy of FEN1 inhibitors is crucial for developing targeted cancer therapies. CRISPR-Cas9 screens offer a powerful, unbiased approach to uncover these synthetic lethal interactions.[3][4]
Key Genetic Interactions with FEN1 Inhibition
Genome-wide and targeted CRISPR-Cas9 screens have identified several genes and pathways whose disruption sensitizes cancer cells to FEN1 inhibition. These findings highlight the therapeutic potential of FEN1 inhibitors in genetically defined patient populations.
Table 1: Summary of Genetic Enhancers of FEN1 Inhibitor Sensitivity from Functional Genetic Screens
| Gene/Pathway | Cancer Type(s) | FEN1 Inhibitor Used | Key Findings | Reference(s) |
| MRE11A | Colorectal, Gastric (MSI) | N-hydroxyurea series | Microsatellite instability (MSI) is associated with increased sensitivity. MRE11A mutations, common in MSI cancers, are synthetic lethal with FEN1 inhibition. | [5] |
| BRCA1/BRCA2 | Ovarian, Breast | Not specified | Loss of BRCA1 or BRCA2 function creates a synthetic lethal dependency on FEN1. | [6] |
| ATM | General | N-hydroxyurea series | Disruption of the ATM signaling pathway, a key component of the DNA damage response, is synthetic lethal with FEN1 inhibition. | [1] |
| FANCD2 | General | N-hydroxyurea series | Disruption of the Fanconi Anemia pathway, crucial for resolving replication-associated DNA damage, increases sensitivity to FEN1 inhibitors. | [5] |
| APEX2 | Ovarian, Colon | Not specified | APEX2, involved in base excision repair, was identified as a synthetic lethal partner with BRCA2 loss, and also with FEN1. | [6][7] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes that enhance sensitivity to a FEN1 inhibitor like this compound.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Sensitizers
1. Cell Line Selection and Preparation:
-
Choose a cancer cell line relevant to the intended therapeutic area.
-
Ensure the cell line stably expresses Cas9 nuclease. If not, generate a Cas9-expressing cell line by lentiviral transduction followed by selection.
-
Perform a dose-response curve with this compound to determine the GI50 (half-maximal growth inhibition) concentration for the chosen cell line. This will be crucial for the screening conditions.
2. Lentiviral CRISPR Library Production:
-
Amplify a genome-wide sgRNA library (e.g., GeCKOv2).[8]
-
Package the library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
3. CRISPR Library Transduction and Selection:
-
Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[4]
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the selected cell population, ensuring a library representation of at least 500 cells per sgRNA.
-
Collect a baseline cell sample (T0) for genomic DNA extraction.
4. This compound Treatment Screen:
-
Split the transduced cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
Treat the cells with a concentration of this compound around the GI50 value for a duration that allows for significant growth inhibition (e.g., 14-21 days).
-
Maintain the cells by passaging as needed, ensuring the library representation is maintained.
-
Harvest cells from both the control and treated populations at the end of the screen.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0, control, and treated cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the relative abundance of each sgRNA in each population.
6. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treated sample relative to the control sample.
-
Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly depleted in the this compound treated population. Genes whose knockout leads to sensitization will be represented by depleted sgRNAs.
Visualizations
Signaling Pathway Context
The following diagram illustrates the central role of FEN1 in DNA replication and repair, and its synthetic lethal interactions with key DNA damage response (DDR) pathways. Inhibition of FEN1 in the context of a deficient DDR pathway (e.g., due to mutations in BRCA1/2 or MRE11A) leads to an accumulation of DNA damage and subsequent cell death.
Caption: FEN1's role in DNA repair and synthetic lethality with DDR pathways.
Experimental Workflow Diagram
The diagram below outlines the key steps of the CRISPR-Cas9 screening protocol to identify genetic enhancers of this compound sensitivity.
Caption: Workflow for a CRISPR-Cas9 screen to find drug sensitizers.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 2. GENETIC SCREENING REVEALS DEPENDENCY ON FEN1 TO RESIST TEMOZOLOMIDE IN TREATMENT-RESISTANT GLIOBLASTOMA STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Troubleshooting & Optimization
Overcoming solubility issues with Fen1-IN-2 in aqueous solutions
Welcome to the technical support center for Fen1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway. By inhibiting FEN1, this compound can disrupt these processes, leading to an accumulation of DNA damage and potentially inducing cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
Q2: I am having trouble dissolving this compound in my aqueous buffer for an experiment. What are the recommended solvents?
This compound has poor solubility in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For most in vitro and cell-based assays, a high-concentration stock solution in 100% DMSO should be prepared first. This stock solution is then serially diluted to the final working concentration in the aqueous experimental buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%.
-
Use of Co-solvents: For certain applications, particularly in vivo studies, co-solvents can be used. Formulations containing DMSO, PEG300, and Tween 80 have been suggested for other FEN1 inhibitors.[2][3] However, for in vitro and cell-based assays, the use of these co-solvents should be carefully validated for compatibility with the specific assay.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to disperse the compound and aid in solubilization.
-
Vortexing: Vigorous vortexing immediately after dilution can also help to prevent immediate precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental components.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration of the inhibitor.
Troubleshooting Steps:
-
Visual Inspection: Before adding the inhibitor to your cells, carefully inspect the prepared working solution for any visible precipitate. Hold the tube or plate up to a light source.
-
Solubility Test: Prepare the highest concentration of your working solution and let it sit at the experimental temperature (e.g., 37°C) for the duration of your assay. Check for precipitation at various time points.
-
Optimize Dilution Method: Refer to the detailed protocol below for preparing aqueous working solutions. Ensure the final DMSO concentration is minimized.
-
Filter Sterilization: If you need to sterilize your working solution, use a 0.22 µm PVDF syringe filter. Be aware that some of the hydrophobic compound may bind to the filter membrane, so it is advisable to prepare a slightly higher initial concentration to account for any loss.
Issue 2: Low potency observed in an in vitro biochemical assay.
Possible Cause: The inhibitor is not fully soluble in the assay buffer, or it is binding to the plasticware.
Troubleshooting Steps:
-
Buffer Composition: The presence of certain salts in the assay buffer can decrease the solubility of hydrophobic compounds. If possible, try to minimize the salt concentration or test alternative buffer compositions.
-
Addition of a Non-ionic Surfactant: A very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can help to maintain the solubility of the inhibitor without interfering with the enzyme activity. This should be validated by running a control with the surfactant alone.
-
Use of Low-Binding Plates: Consider using low-protein-binding microplates to minimize the loss of the inhibitor to the plastic surface.
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and related FEN1 inhibitors. Please note that exact solubility can vary depending on the specific buffer conditions, temperature, and purity of the compound.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Not specified, but used for stock solutions | [4][5] |
| Water | Poor | [1] | |
| Fen1-IN-1 | DMSO | 250 mg/mL (752.26 mM) (ultrasonic) | [2] |
| Fen1-IN-4 | DMSO | 46 mg/mL (198.07 mM) | [1] |
| Water | Insoluble | [1] | |
| Fen1-IN-5 | DMSO | 100 mg/mL (245.43 mM) (ultrasonic) | [6] |
| FEN1-IN-SC13 | DMSO | 62.5 mg/mL (144.17 mM) (ultrasonic, heat to 60°C) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.
-
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution of this compound into an aqueous cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a multi-well plate
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable concentration of DMSO in your cell culture.
-
Perform serial dilutions of the 10 mM DMSO stock solution in the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
Step A (Intermediate Dilution): Add 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed cell culture medium. This will result in a 100 µM solution with 1% DMSO. Vortex gently immediately after adding the DMSO stock.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate dilution to 90 µL of pre-warmed cell culture medium in the wells of your cell culture plate. This will give a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Visually inspect the final working solution for any signs of precipitation.
-
Add the final working solution to your cells immediately after preparation.
-
Note: It is highly recommended to perform a vehicle control experiment using the same final concentration of DMSO without the inhibitor.
Visualizations
Caption: FEN1 signaling pathways in DNA replication and repair.
Caption: General experimental workflow for a cell-based assay.
References
- 1. Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Strategies to improve the pharmacokinetic properties of FEN1 inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Flap Endonuclease 1 (FEN1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the pharmacokinetic (PK) properties of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My FEN1 inhibitor shows high potency in biochemical assays but poor cellular activity. What are the potential reasons and how can I troubleshoot this?
A1: This is a common issue that often points to problems with the compound's absorption, distribution, metabolism, or excretion (ADME) properties at the cellular level. Here are several factors to consider and troubleshoot:
-
Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Troubleshooting:
-
Assess the compound's lipophilicity (LogP/LogD). Highly polar or excessively lipophilic compounds may have poor permeability.
-
Consider medicinal chemistry approaches to modify the inhibitor's structure to fall within a more favorable lipophilicity range (e.g., LogP 1-3).[1]
-
Employ in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, to quantify cell penetration.
-
-
-
Efflux by Transporters: The inhibitor might be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting:
-
Use cell lines with known expression levels of various efflux transporters to screen for susceptibility.
-
Co-administer the inhibitor with known efflux pump inhibitors in your cellular assays to see if activity is restored.
-
-
-
High Protein Binding: The inhibitor may be binding extensively to proteins in the cell culture medium, reducing the free concentration available to engage with FEN1.
-
Troubleshooting:
-
Measure the fraction of unbound drug in your cell culture medium using techniques like equilibrium dialysis.
-
If protein binding is high, consider structural modifications to reduce it, though this can be challenging without affecting potency.
-
-
-
Rapid Intracellular Metabolism: The inhibitor could be quickly metabolized into an inactive form by intracellular enzymes.
-
Troubleshooting:
-
Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the compound's metabolic fate.[2]
-
Identify the metabolic "soft spots" on your molecule and use medicinal chemistry strategies, such as deuterium incorporation or blocking metabolically labile positions, to improve stability.[1][2]
-
-
Q2: My FEN1 inhibitor has poor oral bioavailability in animal models. What strategies can I employ to improve this?
A2: Poor oral bioavailability is a significant hurdle in drug development and can be attributed to low solubility, poor permeability, or extensive first-pass metabolism. Here are some strategies to address this:
-
Medicinal Chemistry Approaches:
-
Prodrugs: Design a prodrug of your inhibitor that has improved solubility and/or permeability. The prodrug is then converted to the active inhibitor in vivo.[3]
-
Structural Modification: Modify the inhibitor's structure to enhance its physicochemical properties. This can involve altering its polarity, hydrogen bonding capacity, and molecular weight to improve absorption.[4]
-
-
Formulation Strategies:
-
Nanocrystal Formulations: For poorly soluble compounds, reducing the particle size to the nanometer range can significantly increase the surface area for dissolution, thereby improving the dissolution rate and oral absorption.[5]
-
Lipid-Based Delivery Systems: Formulating the inhibitor in a lipid-based system, such as a self-microemulsifying drug delivery system (SMEDDS), can enhance the solubility and absorption of lipophilic drugs.[6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the inhibitor in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which has better solubility.
-
Troubleshooting Guides
Guide 1: Improving Solubility and Dissolution Rate
Problem: The FEN1 inhibitor has low aqueous solubility, leading to poor absorption and low bioavailability.
Solutions:
| Strategy | Description | Experimental Protocol |
| Nanocrystal Formulation | Reduce the particle size of the inhibitor to the nanoscale to increase surface area and dissolution velocity. | Wet Milling: Prepare a suspension of the inhibitor in a liquid medium with milling beads. Mill the suspension using a high-energy mill until the desired particle size is achieved. Analyze particle size using dynamic light scattering (DLS). |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Formulate the inhibitor in a mixture of oils, surfactants, and co-surfactants that spontaneously forms a microemulsion upon gentle agitation in an aqueous medium. | Formulation Development: Screen various oils, surfactants, and co-surfactants for their ability to solubilize the inhibitor. Construct pseudo-ternary phase diagrams to identify the optimal composition for the SMEDDS. In Vitro Dispersion Test: Add the formulated SMEDDS to water and observe the formation of a clear or slightly opalescent microemulsion. Characterize the droplet size using DLS. |
| pH Adjustment/Salt Formation | For ionizable FEN1 inhibitors, adjusting the pH of the formulation or forming a salt can significantly increase solubility. | Solubility Profiling: Determine the inhibitor's solubility at different pH values. Salt Screening: React the inhibitor with various pharmaceutically acceptable acids or bases to form salts and evaluate their solubility and stability. |
Guide 2: Enhancing Metabolic Stability
Problem: The FEN1 inhibitor is rapidly metabolized, resulting in a short half-life and low systemic exposure.
Solutions:
| Strategy | Description | Experimental Protocol |
| Identification of Metabolic Hotspots | Pinpoint the specific sites on the molecule that are susceptible to metabolic enzymes. | Metabolite Identification: Incubate the inhibitor with liver microsomes or hepatocytes and analyze the resulting metabolites using LC-MS/MS. |
| Structural Modification | Modify the chemical structure at the metabolic hotspots to block or slow down metabolism. | Deuterium Substitution: Replace hydrogen atoms at metabolically labile positions with deuterium to leverage the kinetic isotope effect and slow down metabolism.[2] Introduction of Blocking Groups: Introduce sterically hindering groups or electron-withdrawing groups near the metabolic hotspot to reduce its susceptibility to enzymatic attack.[1] |
| Enzyme Inhibition Studies | Determine which specific metabolic enzymes (e.g., cytochrome P450 isoforms) are responsible for the inhibitor's metabolism. | CYP Inhibition Assays: Incubate the inhibitor with specific recombinant CYP enzymes and probe substrates to identify which isoforms are inhibited. This can also provide insights into which enzymes are likely metabolizing your compound. |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for selected FEN1 inhibitors. This data can be used for benchmarking and comparison.
| Inhibitor | IC50 (nM) | Cellular EC50 (nM) | Oral Bioavailability (%) | Half-life (h) | Species |
| BSM-1516 | 7 | 24 | 40 | 2.9 | Mouse |
| N-Hydroxyurea Series (e.g., C8) | - | - | Poor (Qualitative) | - | - |
| FEN1-IN-4 | 30 | - | - | - | - |
Data for N-Hydroxyurea series is qualitative as specific quantitative values are not consistently reported in the literature, which generally describes them as having low potency and poor pharmacokinetic profiles.[7]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Prepare Reagents:
-
FEN1 inhibitor stock solution (in DMSO).
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add the FEN1 inhibitor to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent inhibitor.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of remaining inhibitor versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Administer the FEN1 inhibitor to mice via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the inhibitor from the plasma samples.
-
Quantify the concentration of the inhibitor in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
Area under the concentration-time curve (AUC).
-
Half-life (t½).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
If both intravenous and oral data are available, calculate the absolute oral bioavailability (F%) as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: FEN1's dual roles in DNA replication and repair pathways.
Caption: Workflow for troubleshooting poor pharmacokinetic properties.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of oral bioavailability of a long half-life drug in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evaluation of Self-Microemulsifying Drug Delivery System for Improving Oral Absorption of Poorly Water-Soluble Olaparib [mdpi.com]
- 7. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Fen1-IN-2 in cellular experiments
Disclaimer: Fen1-IN-2 is a hypothetical inhibitor used for illustrative purposes in this guide. The information provided is based on general principles for small molecule inhibitors targeting Flap endonuclease 1 (FEN1) and is intended to guide researchers in minimizing off-target effects during cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular function of FEN1, the target of this compound?
Flap endonuclease 1 (FEN1) is a crucial enzyme involved in maintaining genomic stability. It participates in several key DNA metabolic pathways, including Okazaki fragment maturation during DNA replication, long-patch base excision repair (LP-BER), and telomere maintenance.[1][2][3][4] FEN1's primary role is to remove 5' overhanging "flaps" of DNA that are generated during these processes.[5][6]
Q2: What is the proposed mechanism of action for FEN1 inhibitors like this compound?
FEN1 inhibitors are designed to bind to the active site of the FEN1 protein, preventing it from cleaving its DNA flap substrates.[7] This inhibition can lead to an accumulation of unrepaired DNA, which in turn can trigger a DNA damage response and activate cell signaling pathways like the ATM checkpoint pathway.[7][8][9] In cancer cells that already have defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting FEN1 can be synthetically lethal, leading to cell death.[5][10]
Q3: What are the potential off-target effects of this compound?
While specific off-target effects of the hypothetical this compound are unknown, inhibitors of FEN1 could potentially interact with other nucleases or proteins that have structurally similar binding pockets. A known example for some FEN1 inhibitors is the cross-reactivity with EXO1, another nuclease involved in DNA repair.[7] Off-target effects can also arise from non-specific chemical reactivity of the compound, leading to cellular toxicity that is independent of FEN1 inhibition.[11]
Q4: Why is it critical to use the lowest effective concentration of this compound?
Using the lowest possible concentration of a small molecule inhibitor helps to minimize off-target effects.[11] At high concentrations, the inhibitor is more likely to bind to lower-affinity, off-target proteins, which can confound experimental results and lead to misinterpretation of the inhibitor's specific effects. It is recommended to perform a dose-response curve to determine the optimal concentration for FEN1 inhibition with minimal cellular toxicity.
Q5: How can I confirm that the observed cellular phenotype is due to FEN1 inhibition and not an off-target effect?
Several strategies can be employed to validate on-target activity. These include:
-
Using a structurally distinct FEN1 inhibitor: If a different FEN1 inhibitor produces the same phenotype, it increases confidence that the effect is on-target.
-
Rescue experiments: Ectopically expressing a form of FEN1 that is resistant to the inhibitor should rescue the observed phenotype.
-
Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate FEN1 expression should phenocopy the effects of the inhibitor.[12] Comparing the inhibitor's effect in wild-type versus FEN1-knockout cells is a powerful validation method.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity at expected active concentrations. | 1. Off-target effects. 2. Non-specific chemical reactivity. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response cell viability assay to determine the IC50 and a non-toxic working concentration. 2. Lower the concentration of this compound. It's advisable to use inhibitors at concentrations below 10 µM in cellular assays to reduce the likelihood of non-specific targeting.[11] 3. Ensure the final solvent concentration is consistent across all treatments and is below toxic levels (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variation in cell density or growth phase. 2. Instability of this compound in culture media. 3. Inconsistent inhibitor concentration. | 1. Standardize cell seeding density and ensure cells are in the exponential growth phase during treatment. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Verify the concentration of the stock solution. |
| No observable phenotype at expected active concentrations. | 1. The chosen cell line may not be sensitive to FEN1 inhibition. 2. Poor cell permeability of the inhibitor. 3. The inhibitor is not potent in a cellular context. | 1. Use a positive control cell line known to be sensitive to FEN1 inhibition (e.g., cells with BRCA mutations).[10] 2. Increase the incubation time. 3. Confirm target engagement with a cellular thermal shift assay (CETSA) or by monitoring a downstream biomarker of FEN1 activity (e.g., γH2AX levels). |
| Observed phenotype does not match published data for FEN1 inhibition. | 1. The phenotype is due to an off-target effect. 2. Differences in experimental conditions (cell line, media, etc.). | 1. Perform on-target validation experiments as described in FAQ Q5. 2. Compare your experimental protocol with published methods. 3. Test the inhibitor in a different cell line to see if the effect is cell-type specific. |
Quantitative Data Summary
Table 1: Hypothetical Potency of this compound
| Target | IC50 (Biochemical Assay) | EC50 (Cell-Based Assay) |
| FEN1 (On-Target) | 50 nM | 500 nM |
| EXO1 (Off-Target) | 5 µM | > 20 µM |
| Other Nuclease X | > 50 µM | Not Determined |
Note: This data is for illustrative purposes only.
Table 2: Recommended Concentration Ranges for Cellular Experiments
| Assay Type | Recommended Concentration Range | Notes |
| Initial Dose-Response | 10 nM - 50 µM | To determine the optimal working concentration. |
| Phenotypic Assays | 0.5 - 5 µM | Start with a concentration around the cell-based EC50. |
| Target Engagement | 1 - 10 µM | Higher concentrations may be needed to observe direct target effects. |
| Long-term ( > 48h) | 0.1 - 1 µM | Use lower concentrations to avoid cumulative toxicity. |
Experimental Protocols
Protocol 1: Western Blot for γH2AX (A Marker of DNA Damage)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for 24 hours. Include a positive control for DNA damage (e.g., Etoposide).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C. Also, probe a separate membrane or strip the current one for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate as required and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus log[inhibitor concentration]. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Workflow for validating this compound cellular activity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 10. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in FEN1 activity assays with Fen1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Flap Endonuclease 1 (FEN1) activity assays, with a specific focus on the use of the inhibitor Fen1-IN-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My FEN1 activity assay is showing high background fluorescence/signal even in the no-enzyme control. What are the possible causes and solutions?
High background signal in a FEN1 activity assay can obscure the true enzyme activity and lead to inaccurate results. The potential causes and troubleshooting steps are outlined below:
Possible Causes:
-
Substrate Instability: The fluorescently labeled DNA substrate may be degrading prematurely due to factors other than FEN1 activity.
-
Contamination: The reaction buffer or other assay components may be contaminated with nucleases.
-
Sub-optimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for maintaining substrate integrity.
-
Incorrect Fluorophore/Quencher Pairing: In FRET-based assays, inefficient quenching can lead to high background fluorescence.
Troubleshooting Steps:
-
Assess Substrate Quality:
-
Run a control reaction with the substrate in assay buffer without any enzyme for the duration of the experiment. Monitor for any increase in fluorescence.
-
Analyze the substrate on a denaturing polyacrylamide gel to check for degradation.
-
-
Ensure Component Purity:
-
Use nuclease-free water and reagents for all buffers and solutions.
-
Test individual assay components for contaminating nuclease activity.
-
-
Optimize Assay Buffer:
-
Ensure the buffer composition is appropriate for FEN1 activity. A common buffer is 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]
-
Vary the salt concentration; FEN1 activity is sensitive to salt concentrations, with activity decreasing at higher concentrations (e.g., 100-120 mM K+).[2]
-
-
Review Substrate Design (for FRET assays):
-
Verify that the fluorophore and quencher are correctly paired and positioned to ensure efficient FRET. A common pairing is 6-TAMRA as the fluorophore and BHQ-2 as the quencher.[1]
-
Question 2: I am observing lower than expected FEN1 activity in my positive controls. What could be the reason?
Reduced FEN1 activity can be due to several factors related to the enzyme, substrate, or assay conditions.
Possible Causes:
-
Enzyme Inactivity: The FEN1 enzyme may have lost activity due to improper storage or handling.
-
Incorrect Substrate Structure: FEN1 is a structure-specific endonuclease and requires a particular DNA flap structure for optimal activity.[3][4][5]
-
Sub-optimal Assay Conditions: The concentration of essential co-factors like Mg²⁺ may be insufficient, or the temperature and pH may not be optimal.
-
Presence of Inhibitors: The reaction mixture may be contaminated with inhibitory substances.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Use a fresh aliquot of FEN1 enzyme.
-
Perform a titration of the enzyme to determine the optimal concentration for your assay.
-
-
Confirm Substrate Suitability:
-
Optimize Reaction Conditions:
-
Check for Contaminants:
-
Review all reagents for potential inhibitors.
-
Question 3: The IC₅₀ value for this compound in my assay is significantly different from published values. Why might this be happening?
Variability in IC₅₀ values for FEN1 inhibitors can arise from differences in experimental setup and conditions.
Possible Causes:
-
Different Assay Conditions: Variations in buffer composition, substrate concentration, and enzyme concentration can all affect the apparent potency of an inhibitor.
-
Inhibitor Solubility and Stability: this compound may not be fully soluble or could be degrading in the assay buffer.
-
Mechanism of Inhibition: this compound is known to coordinate with Mg²⁺ ions in the active site.[7] Variations in Mg²⁺ concentration can therefore impact its inhibitory activity.
-
Cellular vs. Biochemical Assays: IC₅₀ values obtained from biochemical assays are often lower than EC₅₀ values from cell-based assays due to factors like cell permeability and off-target effects.[8]
Troubleshooting Steps:
-
Standardize Assay Protocol:
-
Carefully compare your protocol to published methods. Pay close attention to the concentrations of FEN1, substrate, and Mg²⁺.
-
Ensure the substrate concentration is appropriate (ideally at or below the Kₘ) for determining a competitive inhibitor's IC₅₀.
-
-
Verify Inhibitor Integrity:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1]
-
Test the solubility of the inhibitor in your final assay buffer.
-
-
Control for Assay-Specific Variables:
-
If using a fluorescence-based assay, check if this compound is fluorescent or quenches the signal from your substrate. Run appropriate controls.
-
Consider the order of addition of reagents. Pre-incubation of the enzyme with the inhibitor may be necessary.
-
Table 1: Factors Influencing FEN1 Activity and Inhibitor Potency
| Parameter | Recommended Condition/Consideration | Potential Impact of Deviation |
| FEN1 Concentration | Titrate to determine the optimal concentration for a linear reaction rate. | Too high: Substrate depletion. Too low: Weak signal. |
| Substrate Concentration | Typically in the nanomolar range (e.g., 50 nM).[1] | Affects reaction kinetics and apparent inhibitor potency. |
| Mg²⁺ Concentration | 1-10 mM.[6] | Essential for catalytic activity; can influence inhibitor binding.[7] |
| Salt Concentration (e.g., KCl, NaCl) | Lower concentrations (e.g., <50 mM) are generally preferred for higher activity.[2][6] | Higher salt concentrations can inhibit FEN1 activity. |
| Temperature | 37°C for human FEN1.[6] | Sub-optimal temperatures will reduce the reaction rate. |
| pH | Typically around 8.0.[1] | Deviations can affect enzyme structure and activity. |
| Inhibitor (this compound) Concentration | Varies; typically a dilution series is used to determine IC₅₀. | Inaccurate concentrations will lead to incorrect potency determination. |
Experimental Protocols
Protocol 1: Fluorogenic FEN1 Activity Assay
This protocol is adapted from a commonly used method for measuring FEN1 activity in a high-throughput format.[1]
Materials:
-
Recombinant human FEN1 protein
-
Fluorogenic DNA substrate (e.g., a double-flap substrate with a 5'-TAMRA and a 3'-BHQ-2 modification on separate strands)[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound or other test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Add 30 µL of FEN1 enzyme diluted in assay buffer to each well (except the no-enzyme control, which receives buffer only).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration, e.g., 50 nM) to all wells.
-
Immediately begin kinetic fluorescence measurements using a plate reader (e.g., excitation at 525 nm and emission at 598 nm for a 6-TAMRA/BHQ-2 pair).[1]
-
Monitor the fluorescence signal over time. The initial rate of the reaction is proportional to FEN1 activity.
Visualizations
Diagram 1: FEN1 Activity Assay Workflow
Caption: Workflow for a typical FEN1 activity assay with an inhibitor.
Diagram 2: Proposed Mechanism of FEN1 Inhibition by this compound
Caption: this compound inhibits FEN1 by binding to the active site.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fen1-IN-2 treatment duration for maximal cancer cell killing
Technical Support Center: Fen1-IN-2 Treatment Optimization
Welcome to the Technical Support Center for this compound. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of this compound for maximal cancer cell killing.
Disclaimer: The following protocols and data are based on the established principles of targeting the FEN1 protein with small-molecule inhibitors. While the guide uses "this compound" as requested, specific experimental data for this exact compound is limited in publicly available literature. The principles outlined are generalizable to the class of FEN1 inhibitors, such as FEN1-IN-4 and others.
Frequently Asked Questions (FAQs)
Q1: What is Flap Endonuclease 1 (FEN1) and why is it a target in cancer therapy?
A1: Flap Endonuclease 1 (FEN1) is a critical enzyme involved in multiple DNA metabolism pathways, including DNA replication (specifically, Okazaki fragment maturation) and DNA repair (such as base excision repair).[1] Many cancer cells exhibit high proliferation rates and increased reliance on specific DNA repair pathways to survive.[2] FEN1 is often overexpressed in various cancers, including breast, prostate, lung, and gastric cancers, and this overexpression can be linked to tumor progression and resistance to chemotherapy.[2][3] By inhibiting FEN1, we can disrupt these essential DNA maintenance processes, leading to the accumulation of DNA damage and ultimately triggering cancer cell death.[4][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a small-molecule inhibitor that targets the nuclease activity of the FEN1 protein. By binding to FEN1, the inhibitor prevents it from cleaving DNA flap structures that arise during DNA replication and repair.[4][6] This failure to process DNA intermediates leads to replication fork stalling, the accumulation of DNA double-strand breaks (DSBs), and genomic instability.[7] The resulting high level of DNA damage activates cell cycle checkpoints and can trigger programmed cell death (apoptosis).[4][8]
Q3: In which types of cancer is this compound expected to be most effective?
A3: FEN1 inhibitors show significant promise in cancers with existing defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway. This concept is known as "synthetic lethality," where inhibiting FEN1 in a cancer cell that is already deficient in a gene like BRCA1 or BRCA2 is lethal to the cell, while being less harmful to healthy cells with functional HR.[9][10] Therefore, cancers of the breast, ovary, and prostate with BRCA1/2 mutations are prime candidates for FEN1 inhibitor therapy.[7]
Troubleshooting Guide: Optimizing this compound Treatment Duration
Optimizing treatment duration is crucial to maximize the therapeutic window—achieving the highest possible cancer cell kill rate while minimizing off-target effects. The ideal duration will induce irreversible DNA damage and commitment to cell death pathways.
Workflow for Optimizing Treatment Duration
The following diagram outlines a systematic approach to determine the optimal treatment time for this compound in your specific cancer cell line.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Over-expression and hypomethylation of flap endonuclease 1 gene in breast and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
Addressing potential resistance mechanisms to Fen1-IN-2 therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fen1-IN-2, a small molecule inhibitor of Flap Endonuclease 1 (FEN1). The information provided herein is based on the established mechanisms of FEN1 inhibition and may be applicable to other FEN1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair. Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway. By inhibiting FEN1, this compound disrupts these processes, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. The inhibitor is believed to bind to the active site of FEN1, coordinating with the essential magnesium ions required for its catalytic activity.[1]
Q2: In which cancer types is this compound expected to be most effective?
A2: FEN1 inhibitors, as a class, have shown particular promise in cancers with defects in other DNA repair pathways, such as those with mutations in BRCA1 and BRCA2. This is due to the principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways is lethal to the cancer cell, while being less toxic to normal cells that have at least one functional pathway. Cancers with high levels of genomic instability, such as certain types of breast, ovarian, colorectal, and gastric cancers, may be more susceptible to FEN1 inhibition.[2]
Q3: What are the known potential mechanisms of resistance to this compound therapy?
A3: Resistance to FEN1 inhibitors can arise through several mechanisms:
-
Overexpression of FEN1: Increased levels of the FEN1 protein can effectively titrate out the inhibitor, reducing its efficacy.[3]
-
Reactivation of Alternative DNA Repair Pathways: In BRCA-deficient cancers, resistance can emerge through the reactivation of BRCA2, restoring homologous recombination (HR) function.
-
Upregulation of Other DNA Repair Proteins: Increased expression of proteins like DNA polymerase beta (POLβ) and X-ray repair cross-complementing protein 1 (XRCC1) has been observed in FEN1 inhibitor-resistant cells.
-
Mutations in the FEN1 Gene: Although less commonly reported, mutations in the FEN1 gene that alter the inhibitor's binding site could confer resistance.
Troubleshooting Guide
Issue 1: Reduced or no cytotoxic effect of this compound on cancer cell lines.
-
Possible Cause 1: Intrinsic Resistance.
-
Troubleshooting Step: Assess the baseline FEN1 expression in your cell line by Western blot. High levels of FEN1 may necessitate higher concentrations of the inhibitor.[3] Also, evaluate the status of key DNA repair genes like BRCA1/2. Cells proficient in homologous recombination may be less sensitive.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal IC50 or GI50 for your specific cell line. Titrate this compound across a range of concentrations and assess cell viability at different time points (e.g., 24, 48, 72 hours) using an MTT or clonogenic survival assay.
-
-
Possible Cause 3: Inactive Compound.
-
Troubleshooting Step: Verify the integrity and activity of your this compound stock. If possible, test its activity in a cell-free FEN1 nuclease assay or in a sensitive positive control cell line.
-
Issue 2: Development of acquired resistance after initial sensitivity to this compound.
-
Possible Cause 1: Upregulation of FEN1 or other DNA repair proteins.
-
Troubleshooting Step: Compare the protein expression levels of FEN1, POLβ, and XRCC1 in your resistant cell line to the parental, sensitive cell line using Western blotting.
-
-
Possible Cause 2: Restoration of Homologous Recombination.
-
Troubleshooting Step: In BRCA-mutant cell lines, sequence the BRCA genes in the resistant clone to check for reversion mutations that could restore protein function.
-
-
Strategy to Overcome Resistance: Consider combination therapies. The use of this compound in combination with PARP inhibitors, platinum-based chemotherapeutics (e.g., cisplatin), or radiotherapy has shown synergistic effects and may overcome resistance.[4][5]
Quantitative Data on FEN1 Inhibitor Activity
Note: As specific quantitative data for this compound is limited in publicly available literature, the following tables present data for other well-characterized FEN1 inhibitors to provide a general reference for expected potency and cellular response. The specific activity of this compound should be determined empirically for each experimental system.
Table 1: IC50 and GI50 Values of Various FEN1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Genetic Background | IC50 / GI50 (µM) | Reference |
| LNT1 | SUM149PT | Triple-Negative Breast Cancer | BRCA1-mutant | 1.4 | |
| MX1 | Triple-Negative Breast Cancer | BRCA1-deleted, BRCA2-mutant | ~2.0 | ||
| HCC1395 | Triple-Negative Breast Cancer | BRCA2-mutant | ~10.0 | ||
| Compound 1 | 212 cell lines (mean) | Various | N/A | GI50: 15.5 | [6] |
| Compound 3 | 195 cell lines (mean) | Various | N/A | GI50: 9.0 | [6] |
| FEN1-IN-4 | hFEN1-336Δ (in vitro) | N/A | N/A | IC50: 0.03 | [7] |
| Curcumin | MCF-7 | Breast Cancer | N/A | IC50: 25 | [8] |
| MCF-7DDP (Cisplatin-resistant) | Breast Cancer | N/A | IC50: 40 | [8] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | IC50: 26 | [8] |
Table 2: Effect of FEN1 Inhibition on Sensitivity to Other Agents
| Cell Line | FEN1 Inhibition Method | Combination Agent | Effect | Reference |
| MDA-MB-231 | FEN1 knockdown | Arsenic Trioxide (ATO) | Enhanced cytotoxicity | [9] |
| MDA-MB-468 | FEN1 knockdown | Arsenic Trioxide (ATO) | Enhanced cytotoxicity | [9] |
| HCC1395-OlaR | LNT1 | Olaparib (PARP inhibitor) | Strong synergy | [4] |
| MRE11A-deficient cells | Compound 1 (10 µM) | N/A | 11% survival vs 66% in control | [2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[4]
-
Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot for FEN1 Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FEN1 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunofluorescence for DNA Damage Foci (γH2AX)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[11]
-
Counterstaining: Wash three times with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides with anti-fade mounting medium. Image the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of FEN1 and its inhibition by this compound.
Caption: Overview of resistance mechanisms to this compound therapy.
Caption: Workflow for investigating this compound resistance.
References
- 1. nanocellect.com [nanocellect.com]
- 2. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Immunofluorescent staining and DNA repair foci analysis [bio-protocol.org]
How to control for Fen1-IN-2 degradation and stability in long-term experiments
Welcome to the technical support center for Fen1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on controlling for its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Flap endonuclease 1 (FEN1), a key enzyme involved in DNA replication and repair pathways, including Okazaki fragment maturation and long-patch base excision repair.[1] By inhibiting FEN1, this compound can disrupt these processes, leading to genomic instability and potentially inducing cell death in cancer cells, particularly those with existing defects in DNA damage response pathways.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. Based on supplier datasheets, the following conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem and MedchemExpress product datasheets.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What is the solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL (254.18 mM).[4] However, it has low aqueous solubility. For cell culture experiments, a concentrated stock solution in DMSO should be prepared and then diluted in the culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q4: How stable is this compound in cell culture medium?
The stability of this compound in aqueous solutions like cell culture media has not been extensively reported in the literature. This compound is an N-hydroxyurea compound, and some N-hydroxyureas are known to have low stability in aqueous solutions.[5] Therefore, it is crucial to empirically determine its stability under your specific experimental conditions (e.g., medium formulation, temperature, pH, and presence of serum). The experimental protocols provided in this guide will help you assess its stability.
Q5: How often should I replace the medium containing this compound in a long-term experiment?
The frequency of media changes will depend on the stability of this compound in your specific cell culture system and the proliferation rate of your cells. For long-term experiments (several days to weeks), it is common practice to change the medium and replenish the inhibitor every 2-3 days to maintain a constant effective concentration.[3] However, you should validate this frequency by performing a stability study as outlined in the protocols below.
FEN1 Signaling and Repair Pathway Context
To understand the impact of this compound, it's helpful to visualize the role of FEN1 in DNA metabolism. FEN1 is a critical nuclease in both DNA replication (Okazaki fragment processing) and DNA repair (long-patch base excision repair). Its activity is essential for maintaining genomic stability.[6]
Caption: Simplified diagram of FEN1's role in DNA replication and repair and its inhibition by this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term experiments.
Issue 1: I observe a decrease in the desired biological effect over time, even with consistent dosing.
-
Question: Could this compound be degrading in my cell culture medium?
-
Answer: Yes, this is a likely cause. Small molecules can be unstable in aqueous, serum-containing media at 37°C. It is recommended to perform a stability study to determine the half-life of this compound under your specific experimental conditions. See Protocol 1 for a detailed method using HPLC-MS.
-
-
Question: Are my cells metabolizing the inhibitor?
-
Answer: Cellular metabolism can inactivate small molecules. You can test this by analyzing the inhibitor concentration in the culture supernatant over time in the presence and absence of cells. A faster decline in the presence of cells suggests metabolic activity.
-
-
Question: Should I increase the frequency of media changes?
-
Answer: Yes, if you confirm that the inhibitor is degrading. Based on your stability data, you can adjust the media and inhibitor replenishment schedule. For example, if the concentration drops by 50% in 48 hours, you may need to change the media every 24-48 hours.[3]
-
Issue 2: I'm seeing inconsistent results between experiments.
-
Question: Could my this compound stock solution be the problem?
-
Answer: Improper storage or multiple freeze-thaw cycles of the DMSO stock can lead to inhibitor degradation or precipitation. Ensure you are following the recommended storage conditions and aliquot your stock solution upon preparation to avoid repeated freezing and thawing.
-
-
Question: How can I check the activity of my this compound?
-
Answer: Before starting a long series of experiments, it is good practice to validate the activity of a new batch of inhibitor with a short-term functional assay. A simple approach is to treat cells for a shorter duration (e.g., 24 hours) and measure a known downstream marker of FEN1 inhibition, such as an increase in DNA damage markers (e.g., γH2AX foci).
-
Issue 3: I'm observing cellular toxicity that seems unrelated to FEN1 inhibition.
-
Question: Could the solvent (DMSO) be causing toxicity?
-
Answer: High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO used for this compound treatment) in your experiments. The final DMSO concentration should ideally be kept below 0.5%.
-
-
Question: Could a degradation product of this compound be toxic?
-
Answer: This is possible. If you suspect this, you can "pre-incubate" your media containing this compound for a period (e.g., 48 hours) at 37°C before adding it to the cells. If the toxicity increases with the "aged" media compared to freshly prepared media, it may point to the formation of a toxic degradant.
-
Caption: Troubleshooting decision workflow for this compound experiments.
Experimental Protocols
These protocols provide a framework for assessing the stability and activity of this compound in your experimental setup.
Protocol 1: Assessing this compound Stability in Cell Culture Medium by HPLC-MS
This protocol allows for the direct quantification of this compound over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
HPLC-MS system
Procedure:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the prepared medium into sterile tubes and place them in a 37°C incubator. Prepare a control sample stored at -20°C (this will be your T=0 reference).
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot from the incubator.
-
Sample Processing:
-
To 100 µL of the medium sample, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Detect this compound using its specific mass-to-charge ratio (m/z) in positive or negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound at each time point by comparing the peak area to the standard curve.
-
Plot the concentration versus time to determine the degradation rate and half-life.
-
Protocol 2: Assessing this compound Bioactivity Over Time
This cell-based assay indirectly measures the stability of this compound by assessing its ability to inhibit FEN1 function over time.
Materials:
-
A cell line sensitive to FEN1 inhibition.
-
This compound
-
Complete cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Reagents for a cell viability/proliferation assay (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Media Preparation:
-
Fresh Media: Prepare media with the desired concentration of this compound immediately before use.
-
Aged Media: Prepare a separate batch of media with this compound and pre-incubate it at 37°C for different durations (e.g., 24, 48, 72 hours).
-
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for growth over the course of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Remove the overnight culture medium.
-
Add the "Fresh Media" and different batches of "Aged Media" containing this compound to the cells. Include a vehicle control (media with DMSO only).
-
-
Incubation: Incubate the cells for a fixed period (e.g., 72 hours).
-
Readout: At the end of the incubation, measure cell viability or proliferation using your chosen assay.
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Compare the inhibitory effect (reduction in viability) of the "Aged Media" to the "Fresh Media". A significant loss of inhibitory effect in the aged media indicates degradation of this compound.
-
Caption: Experimental workflow for determining the stability of this compound in cell culture medium.
This technical support guide provides a starting point for working with this compound. Given the limited published data on its stability in experimental conditions, we strongly recommend performing the validation protocols described to ensure the reliability and reproducibility of your long-term experiments.
References
- 1. criver.com [criver.com]
- 2. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Fen1-IN-2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with Fen1-IN-2, a small molecule inhibitor of Flap Endonuclease 1 (FEN1).
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format, offering potential explanations and next steps.
Issue 1: Increased Cell Death in a Broader Range of Cell Lines Than Anticipated
-
Question: We are observing significant cytotoxicity with this compound in cell lines that are not deficient in homologous recombination (HR). Why is this happening?
-
Possible Explanations & Solutions:
-
FEN1's Multiple Roles: FEN1 is a critical enzyme involved in several fundamental DNA metabolic pathways beyond its synthetic lethal relationship with HR-deficient cells.[1][2] Its inhibition can lead to the accumulation of toxic DNA intermediates, causing cell death even in HR-proficient cells.[3][4] FEN1 is essential for Okazaki fragment maturation during DNA replication and is also involved in long-patch base excision repair (LP-BER), rescue of stalled replication forks, and telomere maintenance.[1][2][5]
-
Synthetic Lethality with Other Pathways: Inhibition of FEN1 can be synthetically lethal with deficiencies in other DNA damage response (DDR) pathways, not just HR. For instance, cells with mutations in MRE11A or ATM have shown increased sensitivity to FEN1 inhibitors.[6][7] It is advisable to characterize the DDR pathway status of your cell lines.
-
Inhibitor Specificity and Off-Target Effects: While this compound is designed to be a specific FEN1 inhibitor, high concentrations may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
-
Suggested Experimental Workflow:
-
Confirm FEN1 Inhibition: Perform a Western blot to verify the downregulation or inhibition of FEN1 activity at the concentrations of this compound used.
-
Assess DNA Damage: Use markers like γH2AX and 53BP1 foci formation to quantify the extent of DNA double-strand breaks.[4][8]
-
Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to check for arrests, particularly in the G2/M phase, which is a common response to DNA damage.[3][8]
-
Evaluate Apoptosis: Quantify apoptosis using methods like Annexin V/PI staining to confirm that the observed cytotoxicity is due to programmed cell death.[4]
-
Issue 2: Unexpected Cell Cycle Arrest in S-phase
-
Question: Our experiments with this compound are showing a significant accumulation of cells in the S-phase, which we did not anticipate. What could be the cause?
-
Possible Explanations & Solutions:
-
Impeded Replication Fork Progression: FEN1 plays a crucial role in processing Okazaki fragments during lagging strand synthesis.[2][5][9] Inhibition of FEN1 can lead to the accumulation of unprocessed flaps, which can stall and collapse replication forks, leading to an S-phase arrest.[6][10]
-
Activation of DNA Damage Checkpoints: The stalling of replication forks activates DNA damage checkpoints, leading to the phosphorylation of checkpoint kinases like CHK1 and CHK2, which in turn can halt cell cycle progression in the S-phase.[10]
-
-
Diagram of FEN1's Role in DNA Replication:
Caption: FEN1's role in Okazaki fragment maturation and the effect of its inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular functions of FEN1 that can lead to unexpected phenotypes upon inhibition?
A1: FEN1 possesses multiple nuclease activities, including 5'-flap endonuclease, 5'-3' exonuclease, and gap-dependent endonuclease activities.[1][11] These functions are critical for:
-
Okazaki Fragment Maturation: Processing the 5' ends of Okazaki fragments during lagging strand DNA synthesis.[2][5][9]
-
Long-Patch Base Excision Repair (LP-BER): Removing damaged nucleotides as part of this DNA repair pathway.[12][13]
-
Stalled Replication Fork Rescue: Resolving stalled replication forks to prevent DNA double-strand breaks.[1][6]
-
Telomere Maintenance: Ensuring the stability of chromosome ends.[1][14]
-
Apoptotic DNA Fragmentation: Participating in the breakdown of DNA during programmed cell death.[1][14]
Inhibition of any of these functions by this compound can lead to a cascade of cellular responses, including DNA damage accumulation, cell cycle arrest, and apoptosis, which may be observed as unexpected phenotypes.[14]
Q2: We observe an increase in genomic instability in our cell lines treated with this compound. Is this a known effect?
A2: Yes, an increase in genomic instability is an expected consequence of FEN1 inhibition. FEN1 is a key factor in maintaining genome stability.[5][11] Its suppression can lead to the accumulation of unrepaired DNA intermediates, resulting in DNA double-strand breaks (DSBs) and chromosomal aberrations.[14] Studies have shown that both FEN1 deficiency and overexpression can drive genome instability.[10][15][16]
Q3: Can this compound treatment sensitize cancer cells to other therapies?
A3: Yes, FEN1 inhibition has been shown to sensitize cancer cells to various DNA-damaging agents and other targeted therapies.[13][17] For example, FEN1 inhibition can enhance the cytotoxicity of platinum-based chemotherapies like cisplatin and PARP inhibitors like olaparib.[3][6] This is because FEN1 is involved in repairing the DNA damage induced by these agents.[6][8] Therefore, combining this compound with other anticancer drugs could be a promising therapeutic strategy.[4][17]
Q4: Are there known resistance mechanisms to FEN1 inhibitors?
A4: While research is ongoing, potential resistance mechanisms could involve the upregulation of alternative DNA repair pathways to compensate for the loss of FEN1 function. For instance, in BRCA2-deficient cells that become resistant to a FEN1 inhibitor, reactivation of BRCA2 and overexpression of other repair proteins like POLβ and XRCC1 have been observed.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to FEN1 inhibition from various studies.
Table 1: Cytotoxicity of FEN1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | EC50 (µM) | Observation | Reference |
| Inhibitor 1 | SW620 | ~15 | Cytotoxic | [13] |
| Inhibitor 4 | HeLa | 6 | More potent than Inhibitor 1 | [13] |
| FEN1-IN-4 | Breast Cancer Cells | Varies | Cytotoxic, cytostatic, and radiosensitizing effects observed. | [8] |
| FEN1 inhibitor | PEO1 (BRCA2 def) | N/A | Synthetic lethality observed. | [3] |
Table 2: Cellular Responses to FEN1 Inhibition
| Cell Line | Treatment | Observed Phenotype | Reference |
| SW620 | FEN1 inhibitor | Dose-dependent increase in FANCD2 ubiquitination (stalled replication forks). | [13] |
| PEO4 (BRCA2 proficient) | FEN1 inhibitor + Cisplatin | Increased γH2AX foci, G2/M arrest, and apoptosis. | [3] |
| 293T | FEN1 overexpression | Phosphorylation of CHK1, CHK2, RPA32, and H2AX (genome instability markers). | [10] |
| Breast Cancer Cells | FEN1-IN-4 | Increased apoptosis, necrosis, G2/M arrest, senescence, and double-strand breaks. | [8] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
-
Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentrations for the specified duration. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST and counterstain with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound as required.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Workflow Diagrams
FEN1's Central Role in DNA Metabolism and the Impact of Inhibition
References
- 1. academic.oup.com [academic.oup.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers [mdpi.com]
- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 10. Flap endonuclease overexpression drives genome instability and DNA damage hypersensitivity in a PCNA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Haploinsufficiency of Flap endonuclease (Fen1) leads to rapid tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. kuickresearch.com [kuickresearch.com]
Validation & Comparative
Validating the Specificity of Fen1-IN-2 for FEN1 Over Other Nucleases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of Fen1-IN-2 against its primary target, Flap endonuclease 1 (FEN1), and other related nucleases. The data presented here is crucial for interpreting experimental results and predicting potential off-target effects.
This compound belongs to the N-hydroxyurea or N-hydroxy pyrimidinedione class of FEN1 inhibitors. These inhibitors are known to interact with the active site of FEN1, a critical enzyme in DNA replication and repair. However, due to structural similarities within the FEN1 nuclease family, which includes Exonuclease 1 (EXO1), Gen endonuclease 1 (GEN1), and Xeroderma Pigmentosum group G nuclease (XPG), it is essential to evaluate the inhibitor's selectivity.
Comparative Inhibitory Activity of FEN1 Inhibitors
To quantitatively assess the specificity of FEN1 inhibitors, the half-maximal inhibitory concentration (IC50) is determined for each nuclease. The following table summarizes the available data for FEN1 inhibitors, including those closely related to this compound.
| Nuclease | FEN1 | EXO1 | GEN1 | XPG |
| IC50 (nM) | 7 | 460 | No Data Available | >10,000* |
| This compound Related Compound (BSM-1516) | ||||
| N-hydroxyurea series | Similar to FEN1 | Similar to FEN1 | No Data Available | >1000-fold selective |
Note: Data for BSM-1516, a potent and selective FEN1 inhibitor, shows a ~65-fold greater potency for FEN1 over EXO1[1]. Studies on N-hydroxyurea based FEN1 inhibitors indicate similar IC50 values for both FEN1 and EXO1. For XPG, a series of N-hydroxy urea inhibitors demonstrated over 1000-fold specificity[2]. Specific IC50 values for this compound against this panel of nucleases are not publicly available at the time of this publication. The data presented for related compounds provides a strong indication of the expected selectivity profile.
Experimental Protocols
The determination of IC50 values and the validation of inhibitor specificity are typically performed using in vitro nuclease activity assays. A common method is a fluorescence-based assay, which offers high throughput and sensitivity.
Fluorescence Resonance Energy Transfer (FRET) based Nuclease Activity Assay
This assay measures the cleavage of a custom-designed DNA substrate. The substrate is a synthetic oligonucleotide with a fluorescent reporter molecule (fluorophore) on one end and a quencher molecule on the other. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the substrate by a nuclease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Materials:
-
Purified recombinant human FEN1, EXO1, GEN1, and XPG nucleases.
-
This compound or related inhibitor.
-
FRET-based DNA substrate specific for each nuclease.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the nuclease enzyme to each well, followed by the addition of the inhibitor at various concentrations.
-
Initiation of Reaction: Add the FRET-based DNA substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Experimental and Logical Workflows
To visually represent the processes involved in validating inhibitor specificity, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the specificity of this compound.
Caption: Simplified signaling pathway showing FEN1's role and inhibition.
References
Orthogonal Assays to Confirm the On-Target Activity of Fen1-IN-2: A Comparative Guide
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in maintaining genomic stability, playing essential roles in DNA replication and repair.[1][2] Specifically, FEN1 is a structure-specific nuclease responsible for removing 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand synthesis and in long-patch base excision repair (LP-BER).[3][4][5] Due to its elevated expression in various cancers and its role in chemoresistance, FEN1 has emerged as a promising therapeutic target.[2][4][6]
Developing small-molecule inhibitors like Fen1-IN-2 requires rigorous validation to ensure that their cellular effects are a direct consequence of FEN1 inhibition. Relying on a single assay is insufficient; a multi-pronged approach using orthogonal assays is necessary to build a robust pharmacological case for on-target activity. This guide compares key biochemical and cellular assays to confirm that this compound directly engages FEN1 and elicits the expected biological responses.
FEN1's Core Functions in DNA Metabolism
FEN1's primary role is to cleave single-stranded 5' flaps at the junction of a double-stranded DNA structure. This activity is fundamental to two major pathways.
References
- 1. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
A head-to-head comparison of Fen1-IN-2 and PARP inhibitors in BRCA-deficient cells
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for tumors harboring deficiencies in DNA damage response (DDR) pathways. Two key enzymatic targets, Flap endonuclease 1 (FEN1) and Poly (ADP-ribose) polymerase (PARP), have garnered significant attention for their potential to selectively eliminate cancer cells with mutations in the BRCA1 and BRCA2 genes. This guide provides an objective, data-driven comparison of FEN1 inhibitors and PARP inhibitors, focusing on their preclinical performance in BRCA-deficient cellular models.
Executive Summary
Both FEN1 and PARP inhibitors exploit the inherent vulnerability of BRCA-deficient cells by targeting alternative DNA repair pathways, leading to catastrophic DNA damage and cell death. PARP inhibitors are a clinically validated class of drugs, while FEN1 inhibitors represent a promising, earlier-stage therapeutic strategy. Preclinical data suggest that FEN1 inhibition demonstrates potent and selective cytotoxicity in BRCA-mutant cells.[1][2] Furthermore, FEN1 inhibitors show strong synergy with PARP inhibitors, indicating their potential for combination therapies, especially in the context of PARP inhibitor resistance.[3][4][5][6][7][8] This guide will delve into the quantitative preclinical data, the underlying mechanisms of action, and the experimental protocols used to evaluate these two classes of inhibitors.
Quantitative Performance Data
The following tables summarize the preclinical efficacy of representative FEN1 and PARP inhibitors in BRCA-deficient cancer cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies. Data for the specific compound "Fen1-IN-2" is not available in the public domain; therefore, this comparison utilizes data from other well-characterized preclinical FEN1 inhibitors, BSM-1516 and a compound designated as C8.
Table 1: In Vitro Cytotoxicity of FEN1 and PARP Inhibitors in BRCA-deficient vs. BRCA-proficient cells
| Inhibitor Class | Compound | Cell Line | BRCA Status | Endpoint | Value | Fold Selectivity (WT/Mutant) | Reference |
| FEN1 Inhibitor | BSM-1516 | DLD1 | BRCA2-deficient | EC50 (Clonogenic Assay) | 350 nM | ~14x | [3][9] |
| BSM-1516 | DLD1 | BRCA2-wild-type | EC50 (Clonogenic Assay) | 5 µM | [3][9] | ||
| C8 | PEO1 | BRCA2-deficient | IC50 (Clonogenic Assay) | ~3 µM | >4x | [1] | |
| C8 | PEO4 (revertant) | BRCA2-proficient | IC50 (Clonogenic Assay) | >12.5 µM | [1] | ||
| PARP Inhibitor | Olaparib | DLD-1 | BRCA2-deficient | IC50 | Not specified, but sensitive | Not specified | [10] |
| Talazoparib | DLD-1 | BRCA2-deficient | IC50 | Not specified, but sensitive | Not specified | [10] |
Table 2: Biochemical Potency of FEN1 and PARP Inhibitors
| Inhibitor Class | Compound | Target | Endpoint | Value | Reference |
| FEN1 Inhibitor | BSM-1516 | FEN1 | IC50 (Biochemical Assay) | 7 nM | [3][9] |
| BSM-1516 | EXO1 | IC50 (Biochemical Assay) | 460 nM | [3][9] | |
| PARP Inhibitor | Olaparib | PARP1/2 | IC50 (Biochemical Assay) | ~5 nM | [11] |
| Talazoparib | PARP1/2 | IC50 (Biochemical Assay) | ~1 nM | [11] |
Mechanism of Action and Signaling Pathways
The synthetic lethal relationship of both FEN1 and PARP inhibitors with BRCA deficiency stems from their roles in distinct but complementary DNA repair pathways.
PARP Inhibition in BRCA-Deficient Cells: PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs).[11] In the presence of a PARP inhibitor, these SSBs are not repaired and, upon encountering a replication fork, are converted into highly toxic double-strand breaks (DSBs).[11] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 are essential.[12] In BRCA-deficient cells, the absence of a functional HR pathway leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death.[10][12][13][14] An additional mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor prevents the dissociation of PARP from the DNA, creating a physical impediment to DNA replication and transcription, which further contributes to cytotoxicity.[11][13]
FEN1 Inhibition in BRCA-Deficient Cells: FEN1 is a critical nuclease involved in Okazaki fragment processing during lagging-strand DNA synthesis and in the long-patch base excision repair (BER) pathway.[2][15][16] Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, causing replication fork stalling and the formation of single-strand gaps.[15] In cells with functional HR, these replication-associated lesions can be repaired. However, in BRCA-deficient cells, the inability to efficiently repair these stalled forks and resulting DSBs leads to synthetic lethality.[15] Evidence suggests that FEN1 inhibition in BRCA2-deficient cells leads to an accumulation of DNA damage, cell cycle arrest, and an inability to resume DNA replication even after the inhibitor is removed.[1][15]
Synergistic Potential: The distinct mechanisms of FEN1 and PARP inhibitors suggest a strong potential for synergistic activity. FEN1 inhibition creates lesions that are dependent on HR for repair, a pathway already compromised in BRCA-deficient cells. PARP inhibitors prevent the repair of SSBs that can lead to DSBs, which also require HR. Combining these two approaches could lead to an overwhelming level of irreparable DNA damage. This is particularly relevant in the context of acquired resistance to PARP inhibitors, where cancer cells may have partially restored HR function. FEN1 inhibition could offer a way to re-sensitize these cells to PARP inhibition.[4][5][6][7][8]
Visualizing the Pathways
Caption: Signaling pathways in normal, BRCA-deficient, and inhibitor-treated cells.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of DNA repair inhibitors. Specific details may need to be optimized for different cell lines and inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Inhibitor Treatment: After allowing cells to adhere overnight, treat with a range of concentrations of the FEN1 or PARP inhibitor.
-
Incubation: Incubate the cells for a period that allows for colony formation (typically 10-14 days).
-
Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde or methanol, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against inhibitor concentration to determine the IC50 or EC50 value.
Immunofluorescence for DNA Damage Markers (γH2AX)
This method visualizes and quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.2-0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Caption: Workflow for γH2AX immunofluorescence staining.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. It can reveal cell cycle arrest induced by DNA damaging agents.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with the inhibitor for the specified duration.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. Analyze the percentage of cells in each phase.
Conclusion
Both FEN1 and PARP inhibitors represent highly promising therapeutic strategies for the treatment of BRCA-deficient cancers. PARP inhibitors are already an established and successful class of drugs in this setting. FEN1 inhibitors, while at an earlier stage of development, have demonstrated potent preclinical activity and a distinct mechanism of action that is also synthetically lethal with BRCA deficiency. The strong synergistic potential of FEN1 and PARP inhibitors suggests that their combination could be a powerful approach to enhance efficacy and overcome resistance. Further preclinical and clinical investigation into FEN1 inhibitors, both as monotherapies and in combination, is warranted to fully elucidate their therapeutic potential for patients with BRCA-mutant cancers.
References
- 1. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. blacksmithmedicines.com [blacksmithmedicines.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 10. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 15. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FEN1 Inhibition: A Comparative Guide to Anti-Cancer Effects in Diverse Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) has emerged as a critical target in oncology, playing a pivotal role in DNA replication and repair pathways.[1][2][3][4][5] Its overexpression is a common feature in a variety of cancers, including breast, ovarian, lung, and colorectal cancer, and is often correlated with poor prognosis and resistance to conventional therapies.[1][3][6][7] The therapeutic strategy of inhibiting FEN1 is rooted in the concept of synthetic lethality, particularly in tumors with deficiencies in homologous recombination (HR) pathways, such as those harboring BRCA1 or BRCA2 mutations.[2][8][9] This guide provides a comparative analysis of the anti-cancer effects of FEN1 inhibitors across different cancer types, supported by experimental data and detailed methodologies.
Disclaimer: Initial searches for the specific compound "Fen1-IN-2" did not yield any publicly available data. Therefore, this guide focuses on the broader class of FEN1 inhibitors and utilizes data from various researched compounds to illustrate the anti-cancer effects of targeting FEN1. The information presented herein is based on preclinical data for compounds such as FEN1-IN-4, C8, and SC13, among others.
Quantitative Analysis of FEN1 Inhibitor Efficacy
The anti-proliferative activity of FEN1 inhibitors is a key metric for their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values of various FEN1 inhibitors across a panel of cancer cell lines.
| FEN1 Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Key Findings | Reference |
| C8 | Ovarian Cancer | PEO1 (BRCA2-deficient) | ~3 | Highly sensitive | --INVALID-LINK-- |
| Ovarian Cancer | PEO4 (BRCA2-proficient) | >12.5 | Resistant | --INVALID-LINK-- | |
| Breast Cancer | HCC1937 (BRCA1-mutant) | ~6 | Sensitive | --INVALID-LINK-- | |
| Colorectal Cancer | HCT116 | ~5 | Sensitive | --INVALID-LINK-- | |
| FEN1-IN-4 | Breast Cancer | MDA-MB-231 (TNBC) | Not specified | Cytotoxic and radiosensitizing effects | --INVALID-LINK-- |
| SC13 | Cervical Cancer | HeLa | Not specified | Enhances sensitivity to ionizing radiation | --INVALID-LINK-- |
| C20 | Non-Small-Cell Lung Cancer | A549 | Not specified | Sensitizes cells to cisplatin | --INVALID-LINK-- |
| BSM-1516 | Not specified | Not specified | 0.007 (biochemical assay) | Highly potent and selective | --INVALID-LINK-- |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to cross-validating research findings. Below are methodologies for key assays used to evaluate the anti-cancer effects of FEN1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FEN1 inhibitor (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the FEN1 inhibitor at the desired concentration for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the FEN1 inhibitor and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases. FEN1 inhibition has been shown to induce G2/M arrest in some cancer cells.[10]
Signaling Pathways and Mechanisms of Action
FEN1 inhibitors exert their anti-cancer effects by disrupting critical DNA metabolic pathways, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms.
Synthetic Lethality in HR-Deficient Cancers
The primary mechanism of action for FEN1 inhibitors is the induction of synthetic lethality in cancer cells with defects in homologous recombination (HR).[2][9] FEN1 is essential for processing Okazaki fragments during DNA replication and for long-patch base excision repair.[1][5] Its inhibition leads to the accumulation of single-strand DNA gaps and flaps, which are normally repaired by the HR pathway. In HR-deficient cells (e.g., with BRCA1/2 mutations), these lesions are converted into lethal double-strand breaks, leading to cell death.[2][8]
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of FEN1 Inhibitors in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2] Inhibition of FEN1 can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.[3] A key aspect of preclinical drug development is the evaluation of a compound's therapeutic window – the dose range that produces the desired therapeutic effect without causing unacceptable toxicity. This guide provides a comparative overview of the preclinical data for several FEN1 inhibitors, detailed experimental protocols for their evaluation, and visualizations of the FEN1 signaling pathway and a typical preclinical experimental workflow.
A note on "Fen1-IN-2": Publicly available scientific literature does not contain specific information on a FEN1 inhibitor with the exact name "this compound". Therefore, this guide presents a comparison of other notable FEN1 inhibitors with available preclinical data to serve as a comprehensive resource for researchers in this field.
Comparative Efficacy and Safety of FEN1 Inhibitors
The following table summarizes the available preclinical data for selected FEN1 inhibitors. Direct comparison of all parameters is challenging due to variations in experimental designs across different studies.
| Inhibitor | Type | In Vitro Potency (IC50) | Cellular Activity (EC50) | In Vivo Efficacy (Animal Model) | In Vivo Safety/Toxicity (Animal Model) |
| BSM-1516 | Fragment-based | 7 nM (FEN1)[4] | 24 nM (CETSA)[4] | Efficacy testing is underway.[2] | No signs of hematological toxicity in mice at 120 mg/kg PO or 90 mg/kg IP for 7 days.[1] |
| FEN1-IN-4 | Small Molecule | 30 nM (hFEN1-336Δ)[5] | Not Reported | Not Reported | Not Reported |
| N-Hydroxyurea Compound (PTPD) | N-Hydroxyurea | 0.022 µM[6] | Not Reported | Not Reported | Not Reported |
| N-Hydroxyurea Compound (C8) | N-Hydroxyurea | Not Reported | Preferentially killed BRCA1/2 mutant cancer cell lines.[3] | Reduced tumor growth in mouse xenografts of sensitive cell lines (HCC1806 and HCT116).[7] | Not Reported |
FEN1 Signaling Pathway in DNA Repair
FEN1 plays a crucial role in two major DNA metabolic pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[4]
Caption: FEN1's role in Okazaki fragment maturation and long-patch base excision repair.
Preclinical Evaluation Workflow for FEN1 Inhibitors
The therapeutic window of a FEN1 inhibitor is determined through a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the preclinical evaluation of a FEN1 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.
In Vivo Xenograft Tumor Model[7][8]
-
Cell Culture: Tumor cells (e.g., HCT116, HCC1806) are cultured in appropriate media until they reach 70-80% confluency.[8]
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a mixture of sterile PBS and Matrigel.[7] Cell viability is confirmed using trypan blue exclusion.[8]
-
Animal Model: Female athymic nude or SCID mice (4-6 weeks old) are used.[7][8]
-
Tumor Implantation: 1-10 million cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.[8]
-
Treatment: Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The FEN1 inhibitor is administered at various doses and schedules (e.g., daily intraperitoneal injection).[7]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[7]
Preclinical Toxicity Assessment[9]
-
Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[9]
-
Study Groups: Animals are divided into several dose groups, including a vehicle control and at least three dose levels of the FEN1 inhibitor.[9]
-
Administration: The drug is administered via the intended clinical route (e.g., oral gavage, intravenous injection) for a specified duration (e.g., 7, 14, or 28 days).
-
Clinical Observations: Animals are monitored daily for clinical signs of toxicity, including changes in weight, food and water consumption, behavior, and physical appearance.[9]
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of red and white blood cell counts, platelets, and various serum chemistry parameters to assess organ function (e.g., liver and kidney).
-
Histopathology: At the end of the study, major organs and tissues are collected, fixed, and examined microscopically by a pathologist to identify any treatment-related changes.[9]
Pharmacokinetic (PK) Study[10][11]
-
Animal Model and Dosing: Mice or rats are administered the FEN1 inhibitor via two different routes, typically intravenous (IV) for determining bioavailability and the intended therapeutic route (e.g., oral, PO).[10][11]
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[10]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.[12]
-
Bioanalysis: The concentration of the FEN1 inhibitor in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. These include:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mouse xenograft tumor model [bio-protocol.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
Safety Operating Guide
Proper Disposal of Fen1-IN-2: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Fen1-IN-2 are responsible for its proper disposal to ensure laboratory safety and environmental protection. As a bioactive small molecule inhibitor, this compound and its associated waste must be managed as hazardous chemical waste.[1][2] Adherence to institutional and regulatory guidelines is paramount.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to consult your institution's Environmental Health and Safety (EHRS) office for specific protocols.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Disposal of this compound Waste Streams
The proper disposal method for this compound depends on its form—solid, in solution, or as contaminated labware. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
1. Solid this compound Waste:
-
Collection: Collect surplus or expired solid this compound in its original container, if possible, or in a clearly labeled, compatible waste container.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] Ensure it is segregated from incompatible materials.[2][5]
2. This compound Solutions:
-
Solvent Considerations: this compound is often dissolved in solvents like DMSO.[6][7] Waste streams should be segregated based on the solvent. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]
-
Collection: Use a dedicated, leak-proof, and chemically compatible waste container for liquid waste.[1][2] Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., "DMSO"), and an estimated concentration.
-
Storage: Keep the liquid waste container tightly sealed and stored in a designated SAA with secondary containment, such as a spill tray.[4][5]
3. Contaminated Labware and Materials:
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]
-
Glassware: Dispose of contaminated broken glass in a specific container for that purpose.[4] Non-broken glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[8] After decontamination, the glassware can be washed for reuse or disposed of according to institutional policy.
-
Consumables: Gloves, pipette tips, and other disposable lab supplies contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste bag or container.
Summary of Disposal Procedures
| Waste Type | Collection Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Original container or compatible, sealed waste container. | "Hazardous Waste," "this compound". | Store in a designated Satellite Accumulation Area (SAA) for pickup by EHRS. |
| This compound Solutions | Leak-proof, chemically compatible liquid waste container. | "Hazardous Waste," "this compound," solvent name, and estimated concentration. | Segregate by solvent type. Store in SAA with secondary containment. Arrange for EHRS pickup. |
| Contaminated Sharps | Puncture-resistant sharps container for chemical waste. | "Hazardous Waste," "Chemically Contaminated Sharps". | Seal when full and store in SAA for EHRS pickup. |
| Contaminated Labware | Designated container for contaminated glass or solid waste. | "Hazardous Waste," with a description of the contents. | Triple-rinse reusable items, collecting rinsate as hazardous waste. Dispose of single-use items in waste container. |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management guidelines.[1][3][5] Specific experimental use of this compound as a FEN1 inhibitor involves its application in cell culture or biochemical assays, often dissolved in DMSO.[6][9][10] The waste generated from these experiments is the primary subject of these disposal protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. forensicresources.org [forensicresources.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Fen1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Fen1-IN-2, a potent flap endonuclease 1 (FEN1) inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Product Information at a Glance
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a key enzyme in DNA replication and repair.[1][2] Its inhibitory activity makes it a valuable tool in cancer research and studies of DNA metabolism.[3]
| Property | Value | Source |
| Molecular Formula | C20H15N3O4S | MedchemExpress |
| IC50 (FEN1) | 3 nM | [1] |
| IC50 (XPG) | 226 nM | [1] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. The following PPE is mandatory when working with this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. |
Safe Handling and Operational Plan
3.1. Storage
Proper storage is crucial to maintain the stability and activity of this compound.
| Condition | Solid Form | Stock Solution |
| -80°C | 2 years | 6 months |
| -20°C | 1 year | 1 month |
Upon receipt, store the compound as recommended by the supplier. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
3.2. Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound solid into the microcentrifuge tube inside a chemical fume hood.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
3.3. General Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
